molecular formula C31H27NO4 B1676827 MRS-1191 CAS No. 185222-90-6

MRS-1191

Numéro de catalogue: B1676827
Numéro CAS: 185222-90-6
Poids moléculaire: 477.5 g/mol
Clé InChI: SNVFDPHQAOXWJZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Furcelleran is a cinnamate ester.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVFDPHQAOXWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327856
Record name MRS1191
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URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185222-90-6, 9000-21-9
Record name MRS 1191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MRS1191
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furcelleran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Molecular Mechanism of MRS-1191: A Competitive Antagonist of the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide delineates the mechanism of action of this compound, detailing its competitive binding to the A3AR and the subsequent functional consequences on intracellular signaling pathways. This document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the therapeutic potential of A3AR modulation.

Introduction

The A3 adenosine receptor, a member of the P1 family of purinergic receptors, is a G protein-coupled receptor (GPCR) that is activated by the endogenous nucleoside adenosine. Upon activation, the A3AR couples to inhibitory G proteins of the Gi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. This signaling cascade modulates a range of cellular functions, making the A3AR an attractive therapeutic target for conditions such as inflammation, cancer, and ischemia. This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of the A3AR and as a potential lead compound for therapeutic development.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the A3 adenosine receptor[2]. This mode of action is characterized by its ability to bind to the same site as the endogenous agonist, adenosine, and other synthetic agonists, thereby preventing receptor activation. The antagonism is reversible and can be overcome by increasing the concentration of the agonist.

Competitive Binding to the A3 Adenosine Receptor

The competitive nature of this compound has been demonstrated through radioligand binding assays. Saturation binding studies using the A3AR agonist radioligand [¹²⁵I]AB-MECA have shown that this compound competitively inhibits its binding to cloned human brain A3 receptors expressed in HEK-293 cells[2].

The affinity of this compound for the A3AR has been quantified through various binding parameters, as summarized in the table below.

ParameterValueSpecies/Cell LineReference
Ki 31.4 nMHuman A3 Receptor[3]
KB 92 nMHuman A3 Receptor[3]

Table 1: Quantitative Binding Affinity Data for this compound

Functional Antagonism of A3AR Signaling

This compound effectively blocks the downstream signaling cascades initiated by A3AR agonists. This functional antagonism has been demonstrated in key assays that measure the immediate consequences of receptor activation.

  • Inhibition of Adenylyl Cyclase: A3AR activation leads to the Gi-mediated inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cAMP. This compound has been shown to antagonize the agonist-induced inhibition of adenylyl cyclase[3].

  • GTPγS Binding: The activation of a GPCR facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of G protein activation. This compound has been shown to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins associated with the A3AR[3].

The potency of this compound in functional assays is summarized in the following table.

AssayIC50Cell LineReference
CHO cells 120 nMCHO cells[3]

Table 2: Functional Antagonism Data for this compound

Signaling Pathway

The A3 adenosine receptor primarily signals through the Gi/o family of G proteins. The binding of an agonist to the A3AR induces a conformational change, leading to the activation of the heterotrimeric G protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound, by competitively blocking the agonist binding site, prevents this entire cascade from occurring.

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist A3AR A3AR Agonist->A3AR This compound This compound This compound->A3AR Blocks Gi/o Gαi/o-GDP Gβγ A3AR->Gi/o Activates AC_active Adenylyl Cyclase (Active) Gi/o->AC_active Inhibits cAMP cAMP AC_active->cAMP Converts AC_inactive Adenylyl Cyclase (Inactive) ATP ATP ATP->AC_active Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing A3AR start->prep incubate Incubate membranes with [¹²⁵I]AB-MECA and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand via rapid filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify bound radioactivity using a gamma counter wash->count analyze Analyze data to determine Ki of this compound count->analyze end End analyze->end

References

MRS-1191: A Technical Guide to a Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and highly selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes.[1][2][3][4] Its ability to selectively block the A3AR has made it a valuable pharmacological tool for elucidating the receptor's role in conditions such as inflammation, cancer, cardiac ischemia, and neurodegenerative disorders.[5][6] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound, with the chemical name 3-Ethyl 5-benzyl 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a non-purine derivative belonging to the 1,4-dihydropyridine class of compounds.[7] Its chemical structure confers high affinity and remarkable selectivity for the human A3 adenosine receptor.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified in various binding and functional assays. The following tables summarize key quantitative data for this compound, demonstrating its pharmacological profile.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandPreparationK_i (nM)Reference
A3 [¹²⁵I]I-AB-MECAHEK-293 cell membranes31.4[1]
A1 -->1300-fold selectivity vs A3[2]
A2A -->1300-fold selectivity vs A3[2]

Table 2: Functional Antagonism of this compound

AssayCell LineAgonistParameterValue (nM)Reference
Adenylate Cyclase InhibitionCHO cells-IC₅₀120[1][3][4]
Adenylate Cyclase Inhibition--K_B92[1][3]
Cardioprotection AssayChick ventricular myocytesCl-IB-MECAIC₅₀~10[2]

Table 3: Species-Specific Affinity of this compound

SpeciesReceptor SubtypeK_i (µM)Selectivity (vs. A1)Reference
RatA31.4228-fold[2]

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is primarily coupled to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins.[6][8][9] Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by endogenous adenosine or synthetic agonists.

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Agonist Binding MRS1191 This compound MRS1191->A3AR Antagonist Binding G_protein Gi/o Protein A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK Modulation PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Modulation cAMP cAMP AC->cAMP Production Cellular_Response Cellular Response (e.g., Inhibition of Inflammation) cAMP->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ca2 [Ca²⁺]i IP3_DAG->Ca2 Release Ca2->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

A3 Adenosine Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound as a selective A3AR antagonist involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor. It involves the competition between unlabeled this compound and a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK-293 cell membranes expressing the human A3 adenosine receptor.

  • Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]I-AB-MECA).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • This compound stock solution in DMSO.

  • Non-specific binding control: 10 µM of a non-radiolabeled A3AR agonist (e.g., Cl-IB-MECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 25 µL of the appropriate this compound dilution (or vehicle for total binding, or non-specific control), and 25 µL of cell membrane suspension (typically 20-50 µg of protein).

  • Initiate the binding reaction by adding 25 µL of [¹²⁵I]I-AB-MECA (at a concentration near its Kd, e.g., 0.5 nM).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key downstream effect of A3AR activation.

Materials:

  • CHO cells stably expressing the human A3 adenosine receptor.

  • A3AR agonist (e.g., IB-MECA).

  • Forskolin (to stimulate adenylyl cyclase).

  • This compound stock solution in DMSO.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., LANCE cAMP kit or a competitive immunoassay).

Procedure:

  • Seed the CHO-A3AR cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.

  • Add a fixed concentration of the A3AR agonist (e.g., IB-MECA at its EC₈₀ concentration) in the presence of forskolin (e.g., 1-10 µM).

  • Incubate for an additional 15-30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Measure the intracellular cAMP levels using the chosen detection method (e.g., fluorescence, luminescence).

  • Generate a dose-response curve for this compound's ability to reverse the agonist-induced decrease in cAMP.

  • Calculate the IC₅₀ value for this compound. The KB value can be calculated using the Schild equation for competitive antagonism.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR. An antagonist like this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Cell membranes expressing the A3 adenosine receptor.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • GDP.

  • A3AR agonist (e.g., Cl-IB-MECA).

  • This compound stock solution in DMSO.

  • Assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate cell membranes (20-50 µg protein) with varying concentrations of this compound and a fixed concentration of GDP (e.g., 10 µM) in the assay buffer.

  • Add a fixed concentration of the A3AR agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the bound radioactivity using a scintillation counter.

  • Determine the ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding and calculate its IC₅₀.

Visualizations

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel A3 adenosine receptor antagonist like this compound.

Experimental_Workflow start Start synthesis Compound Synthesis (this compound) start->synthesis primary_binding Primary Radioligand Binding Assay (A3AR) synthesis->primary_binding selectivity_panel Selectivity Screening (A1, A2A, A2B Receptors) primary_binding->selectivity_panel Determine Ki functional_assay Functional Assays (cAMP, GTPγS) primary_binding->functional_assay Determine Potency data_analysis Data Analysis & Pharmacological Profile selectivity_panel->data_analysis Assess Selectivity functional_assay->data_analysis Determine IC50/KB in_vivo In Vivo Studies (e.g., animal models of inflammation or ischemia) end End in_vivo->end data_analysis->in_vivo Lead Candidate

Workflow for A3AR Antagonist Characterization
Selectivity Profile of this compound

This diagram visually represents the high selectivity of this compound for the A3 adenosine receptor compared to other subtypes.

Selectivity_Profile MRS1191 This compound A3 A3 Receptor (High Affinity) MRS1191->A3 High Potency Antagonism A1 A1 Receptor (Low Affinity) MRS1191->A1 Negligible Interaction A2A A2A Receptor (Low Affinity) MRS1191->A2A Negligible Interaction A2B A2B Receptor (Very Low Affinity) MRS1191->A2B Negligible Interaction

Selectivity Profile of this compound

Conclusion

This compound stands out as a critical tool for researchers in the field of purinergic signaling. Its high potency and selectivity for the A3 adenosine receptor enable precise investigation of this receptor's function in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and drug development professionals working with this compound, facilitating further exploration of the therapeutic potential of A3AR antagonism.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Dihydropyridine A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, asthma, glaucoma, and stroke.[1] The development of potent and selective antagonists for this receptor is a key focus of medicinal chemistry. Among the various chemical scaffolds explored, 1,4-dihydropyridines (DHPs) and their oxidized pyridine analogues have proven to be a particularly fruitful area of investigation, yielding antagonists with nanomolar affinity and high selectivity.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dihydropyridine-based A3AR antagonists, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structural Insights and a Logical Approach to SAR

The journey to potent and selective dihydropyridine A3AR antagonists follows a logical progression of chemical modifications around a central scaffold. The key pharmacophoric elements include the dihydropyridine or pyridine core, ester or related functional groups at the 3- and 5-positions, a phenyl group at the 6-position, and various substituents at the 4-position. Understanding the impact of modifications at each of these positions is crucial for rational drug design.

SAR_Logic Start Initial Lead: 1,4-Dihydropyridine Scaffold R6 6-Position: Phenyl group is crucial Start->R6 R3_R5 3- & 5-Positions: Ester groups are optimal Start->R3_R5 R4 4-Position: Key for selectivity and potency R6->R4 R3_R5->R4 Styryl 4-(β-styryl) substitution - Enhances A3 selectivity - Abolishes Ca2+ channel activity R4->Styryl Phenylethynyl 4-(phenylethynyl) substitution - Further improves selectivity R4->Phenylethynyl Aromatization Oxidation to Pyridine Core - Generally retains or improves affinity Styryl->Aromatization Phenylethynyl->Aromatization FineTuning Further Optimization: - Substituents on phenyl rings - Variations in ester groups - Alkyl groups at 2- & 4-positions Aromatization->FineTuning Final Potent & Selective A3AR Antagonists FineTuning->Final

Caption: Logical flow of SAR for dihydropyridine A3AR antagonists.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki values) of representative dihydropyridine and pyridine derivatives at the human A3 adenosine receptor (hA3AR). Selectivity is assessed by comparing affinities at rat A1 (rA1) and A2A (rA2A) adenosine receptors.

Table 1: SAR of 4-Substituted 1,4-Dihydropyridine Derivatives

Compound (MRS No.)4-Substituent3,5-Esters6-SubstituenthA3 Ki (nM)rA1 Ki (nM)rA2A Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)
MRS 1097 2-Phenyl-(E)-vinylDiethylPhenyl55300024005544
- PhenylethynylDiethylPhenylSubmicromolar----
- 4-NitrophenylethynylDiethylPhenylNo enhancement----

Data compiled from multiple sources.[4][5]

Table 2: SAR of 3,5-Diacyl-6-phenylpyridine Derivatives

Compound No.2,4-Substituents3-Acyl Group5-Acyl Group6-SubstituenthA3 Ki (nM)rA1 Ki (nM)rA2A Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)
38 DiethylEthylsulfanylcarbonylEthyl esterPhenyl20>10000>10000>500>500
39b Ethyl, PropylEthyl esterEthyl esterPhenyl18.9>10000>10000>529>529
44 DiethylEthyl esterEthyl ester3-Chlorophenyl7.94>10000>10000>1259>1259

Data compiled from multiple sources.[2][3]

Key SAR Observations:

  • Dihydropyridine Core: The 1,4-dihydropyridine scaffold is a viable starting point, but oxidation to the corresponding pyridine often maintains or enhances A3AR affinity.[6]

  • Position 4: This position is critical for selectivity. Large, hydrophobic groups like trans-β-styryl or phenylethynyl at the 4-position significantly increase A3AR affinity and selectivity, while also abolishing the L-type calcium channel activity often associated with DHPs.[4][5]

  • Positions 3 and 5: Ester groups are generally favored. For pyridine derivatives, a thioester at the 3-position can be more favorable for A3AR affinity than an ester.[2][3] For 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridines, benzyl esters with electron-withdrawing groups at the 5-position can lead to nanomolar Ki values and selectivity as high as 37,000-fold.[5]

  • Position 6: A phenyl group is a common and favorable feature. Substitution on this phenyl ring, such as a 3-chloro group, can further enhance potency.[2][3]

  • Positions 2 and 4 (Pyridine Ring): For pyridine derivatives, ethyl groups are favored over methyl groups at these positions.[2][3]

A3AR Signaling Pathway

The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). Antagonists block this pathway by preventing agonist binding.

A3AR_Signaling cluster_membrane Cell Membrane Agonist A3AR Agonist A3R A3 Adenosine Receptor (GPCR) Agonist->A3R Activates Antagonist Dihydropyridine Antagonist Antagonist->A3R Blocks G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: A3AR antagonist mechanism of action via the Gi/o pathway.

Experimental Protocols

The characterization of novel dihydropyridine A3AR antagonists relies on a standardized set of in vitro assays.

Radioligand Binding Assays

These assays determine the affinity of a test compound for the receptor by measuring its ability to displace a radiolabeled ligand.

Protocol Outline:

  • Membrane Preparation:

    • HEK-293 or CHO cells stably expressing the human A3AR are harvested.

    • Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer.

  • Binding Reaction:

    • In a 96-well plate, incubate cell membranes with a fixed concentration of a radioligand, such as the A3AR-selective agonist [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)-5′-N-methylcarbamoyladenosine), and varying concentrations of the test compound.[2][5][6]

    • Total binding is measured in the absence of any competing ligand.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., 100 µM NECA).[7]

    • Incubate for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation

Functional assays assess whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the downstream signaling pathway.

Protocol Outline:

  • Cell Culture:

    • CHO or HEK-293 cells expressing the hA3AR are cultured to an appropriate density in multi-well plates.[8]

  • Assay Procedure:

    • Cells are pre-incubated with the test antagonist at various concentrations for a short period (e.g., 20 minutes).[9]

    • Adenylyl cyclase is then stimulated with forskolin.

    • Simultaneously, an A3AR agonist (e.g., Cl-IB-MECA) is added to inhibit the forskolin-stimulated cAMP production.[8]

    • The incubation continues for a defined time (e.g., 15-30 minutes).[9][10]

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as those based on competitive protein binding, ELISA, or AlphaScreen technology.[8][9]

  • Data Analysis:

    • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified.

    • The antagonist's potency is typically expressed as a KB or IC50 value.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis Synthesis Hantzsch Dihydropyridine Synthesis or Oxidation to Pyridine BindingAssay Radioligand Binding Assay (Determine Ki at A3AR) Synthesis->BindingAssay SelectivityAssay Selectivity Screening (Binding at A1, A2A Receptors) BindingAssay->SelectivityAssay FunctionalAssay cAMP Functional Assay (Confirm Antagonism) SelectivityAssay->FunctionalAssay SAR_Analysis Structure-Activity Relationship Analysis FunctionalAssay->SAR_Analysis LeadOpt Lead Optimization SAR_Analysis->LeadOpt LeadOpt->Synthesis Iterative Design

Caption: General workflow for the discovery of A3AR antagonists.

Conclusion

The 1,4-dihydropyridine and related pyridine scaffolds represent a robust platform for the design of potent and highly selective A3 adenosine receptor antagonists. A systematic exploration of the structure-activity relationships has revealed the critical importance of bulky, hydrophobic substituents at the 4-position for achieving high affinity and selectivity. Furthermore, fine-tuning of the ester groups at the 3- and 5-positions, as well as substitution on the 6-phenyl ring, provides avenues for further optimization. The experimental protocols outlined herein provide a standardized framework for the characterization of novel compounds, ensuring reliable and reproducible data to guide the drug discovery process. This comprehensive understanding of the SAR for dihydropyridine A3AR antagonists is invaluable for the continued development of novel therapeutics targeting this important receptor.

References

MRS-1191: A Technical Guide for its Application as a Chemical Probe for the A3 Adenosine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS-1191, a potent and selective antagonist for the A3 adenosine receptor (A3AR). A3ARs are G-protein coupled receptors implicated in a variety of physiological and pathophysiological processes, making them an attractive target for therapeutic intervention. This compound serves as a critical chemical probe for elucidating the biological functions of A3AR and for the development of novel therapeutics. This document details the pharmacological properties of this compound, including its binding affinity and functional potency, and provides in-depth experimental protocols for its use in key in vitro assays. Furthermore, it visualizes the intricate A3AR signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and application in research.

Introduction to this compound

This compound is a non-xanthine derivative belonging to the 1,4-dihydropyridine class of compounds. It is characterized as a potent and selective competitive antagonist of the human A3 adenosine receptor.[1] Its selectivity for A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) makes it an invaluable tool for studying A3AR-mediated signaling and physiology. This guide will delve into the quantitative pharmacology of this compound, detail its use in common experimental paradigms, and illustrate the cellular pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound for human adenosine receptors. This data has been compiled from various in vitro studies to provide a comparative overview.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeRadioligandCell LineK_i (nM)
A3AR [¹²⁵I]AB-MECAHEK-29331.4[1]
A1AR>1300-fold selectivity vs. A3AR
A2AAR>1300-fold selectivity vs. A3AR

Table 2: Functional Antagonism of this compound at the Human A3AR

Assay TypeAgonistCell LineK_B (nM)IC_50 (nM)
Adenylyl Cyclase InhibitionIB-MECAHEK-29392-
[³⁵S]GTPγS BindingIB-MECAHEK-293--
--CHO-120[1][2][3]

A3AR Signaling Pathways

Activation of the A3AR, a Gi/o-coupled receptor, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these agonist-induced pathways. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, A3AR activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][6]

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist A3AR A3AR Agonist->A3AR MRS1191 This compound MRS1191->A3AR Gi Gαi/o A3AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC PLC Gi->PLC Activation Ras Ras Gi->Ras Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC Activation Raf Raf PKC->Raf Activation Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation Transcription Transcription Factors ERK->Transcription Activation Gene Gene Expression Transcription->Gene

Caption: A3AR Signaling Pathways Modulated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human A3AR using competitive binding with a radiolabeled agonist.

Radioligand_Binding_Workflow start Start prep Prepare HEK-293 cell membranes expressing human A3AR start->prep incubation Incubate membranes with: - [¹²⁵I]AB-MECA (radioligand) - Varying concentrations of this compound - Buffer (50 mM Tris, 10 mM MgCl₂, 1 mM EDTA, pH 8.0) prep->incubation equilibration Incubate at 25°C for 60-90 minutes incubation->equilibration filtration Separate bound and free radioligand by rapid vacuum filtration over GF/B filters equilibration->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Measure radioactivity on filters using a gamma counter wash->scintillation analysis Analyze data to determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing the human A3AR.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0) and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 100-200 µL:

      • Cell membranes (10-20 µg of protein).

      • [¹²⁵I]AB-MECA (a selective A3AR agonist radioligand) at a concentration near its K_d value.

      • Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

      • For total binding, add vehicle instead of this compound.

      • For non-specific binding, add a high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.

AC_Inhibition_Workflow start Start prep Prepare membranes from cells expressing human A3AR (e.g., HEK-293) start->prep preincubation Pre-incubate membranes with varying concentrations of this compound prep->preincubation stimulation Add A3AR agonist (e.g., IB-MECA) and Forskolin (to stimulate adenylyl cyclase) preincubation->stimulation reaction Initiate the reaction by adding ATP and incubate at 30-37°C for 10-15 minutes stimulation->reaction termination Stop the reaction by adding a stop solution (e.g., 0.5 M HCl) reaction->termination cAMP_measurement Measure the amount of cAMP produced (e.g., using a competitive binding assay or ELISA) termination->cAMP_measurement analysis Analyze the data to determine the K_B value for this compound cAMP_measurement->analysis end End analysis->end

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a final volume of 100 µL, combine:

      • Cell membranes (20-50 µg of protein).

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM EDTA, and an ATP regenerating system).

      • Varying concentrations of this compound.

      • A fixed concentration of an A3AR agonist (e.g., IB-MECA) to inhibit adenylyl cyclase.

      • Forskolin (1-10 µM) to stimulate adenylyl cyclase activity.

    • Pre-incubate the membranes with this compound for 10-15 minutes at 30°C.

    • Initiate the reaction by adding ATP and incubate for a further 10-15 minutes at 30°C.

    • Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.

  • cAMP Quantification:

    • Centrifuge the samples to pellet the protein.

    • Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Data Analysis:

    • Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

    • Perform a Schild analysis to determine the K_B value for this compound, which represents its equilibrium dissociation constant as an antagonist in this functional assay.

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

GTPgS_Binding_Workflow start Start prep Prepare cell membranes expressing human A3AR start->prep incubation Incubate membranes with: - Varying concentrations of this compound - A fixed concentration of A3AR agonist - GDP - [³⁵S]GTPγS in assay buffer prep->incubation equilibration Incubate at 30°C for 60 minutes incubation->equilibration filtration Separate bound and free [³⁵S]GTPγS by rapid vacuum filtration equilibration->filtration wash Wash filters with ice-cold buffer filtration->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis Analyze the data to determine the antagonistic potency of this compound scintillation->analysis end End analysis->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Binding Assay:

    • In a final volume of 100-200 µL, combine:

      • Cell membranes (5-20 µg of protein).

      • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

      • GDP (e.g., 10 µM) to ensure binding of [³⁵S]GTPγS is agonist-dependent.

      • [³⁵S]GTPγS (0.05-0.1 nM).

      • Varying concentrations of this compound.

      • A fixed concentration of an A3AR agonist (e.g., IB-MECA).

      • For basal binding, add vehicle instead of agonist.

      • For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • Incubate the mixture at 30°C for 60 minutes.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.

    • Plot the percentage of agonist-stimulated binding against the logarithm of the this compound concentration to determine its inhibitory effect and calculate the IC₅₀ value.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human A3 adenosine receptor. Its utility as a chemical probe is underscored by the wealth of available pharmacological data and its successful application in a variety of in vitro assays. This technical guide provides researchers with the essential information and detailed protocols necessary to effectively utilize this compound in their investigations of A3AR biology and its role in health and disease. The provided visualizations of signaling pathways and experimental workflows are intended to further aid in the conceptual understanding and practical application of this important research tool.

References

Technical Guide: P2Y1 Receptor Antagonism and its Impact on Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Topic Clarification: This guide was initially requested to focus on the compound MRS-1191 as a P2Y1 receptor antagonist. However, extensive literature review has conclusively identified this compound as a selective antagonist of the A3 adenosine receptor, not the P2Y1 receptor.[1][2][3][4][5] Its primary mechanism of action involves the modulation of adenylyl cyclase activity rather than the direct Gq-coupled pathway leading to intracellular calcium release characteristic of P2Y1 receptor activation.[2]

Therefore, to fulfill the core requirement of elucidating the effects of P2Y1 receptor antagonism on intracellular calcium mobilization, this guide will focus on the well-characterized and highly potent P2Y1 receptor antagonist, MRS2500 .[6] The principles and methodologies described herein are broadly applicable to the study of other P2Y1 receptor antagonists.

Introduction to P2Y1 Receptor Signaling and Intracellular Calcium

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation and neurotransmission.[6][7] It is activated by the endogenous ligand adenosine diphosphate (ADP).[8][9][10][11][12] Upon activation, the P2Y1 receptor couples to the Gq class of G proteins, initiating a signaling cascade that results in a rapid increase in intracellular calcium concentration ([Ca²⁺]i).

This elevation in [Ca²⁺]i is a critical second messenger, triggering a multitude of cellular responses. The mobilization of intracellular calcium is a key event in P2Y1-mediated signal transduction.

The P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by ADP initiates a well-defined signaling pathway leading to the release of intracellular calcium stores:

  • Agonist Binding: ADP binds to the extracellular domain of the P2Y1 receptor.

  • Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Receptor Activation: IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated calcium channel on the membrane of the endoplasmic reticulum (ER).

  • Calcium Release: The binding of IP3 to its receptor opens the channel, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, leading to a sharp increase in [Ca²⁺]i.

This signaling cascade is a primary mechanism by which P2Y1 receptor activation translates an extracellular signal into an intracellular response.

Signaling Pathway Diagram

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_store Ca²⁺ Store IP3R->Ca_store Opens Channel Ca_cytosol Increased Intracellular Ca²⁺ Ca_store->Ca_cytosol Release of Ca²⁺ Calcium_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_prep Cell Preparation (Adherent or Suspension) dye_loading Fluorescent Dye Loading (e.g., Fura-2 AM, Indo-1 AM) cell_prep->dye_loading washing Wash to Remove Extracellular Dye dye_loading->washing antagonist_inc Incubate with P2Y1 Antagonist washing->antagonist_inc baseline Establish Baseline Fluorescence antagonist_inc->baseline agonist_add Add P2Y1 Agonist (e.g., ADP) baseline->agonist_add record Record Fluorescence Change Over Time agonist_add->record ratio_calc Calculate Fluorescence Ratio record->ratio_calc response_quant Quantify Calcium Response ratio_calc->response_quant ic50_calc Calculate IC50 response_quant->ic50_calc

References

Methodological & Application

MRS-1191: Detailed Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor belonging to the P1 purinergic receptor family. The A3AR is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. Its expression is often upregulated in tumor and inflammatory cells, making it a promising therapeutic target. This compound serves as a crucial tool for investigating the role of the A3AR in these processes and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonistic properties and to elucidate the downstream signaling pathways of the A3 adenosine receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the A3 adenosine receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, adenosine, and other synthetic agonists, thereby inhibiting the intracellular signaling cascades initiated by A3AR activation. The A3AR primarily couples to the Gi family of G proteins. Activation of A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways, as well as the PI3K/Akt signaling cascade. This compound effectively blocks these downstream effects by preventing the initial receptor activation.

Signaling Pathway

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adenosine (Agonist) A3AR A3 Adenosine Receptor (A3AR) Agonist->A3AR Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Blocks G_protein Gi/o A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Transcription Gene Transcription PKA->Transcription Regulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Increases Ca2->Transcription Regulates Akt Akt PI3K->Akt MAPK MAPK (ERK1/2, p38) Akt->MAPK MAPK->Transcription Regulates

Caption: A3 Adenosine Receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various cell-based functional assays.

ParameterCell LineReceptorAgonistValueReference
Ki HEK-293Human A3[125I]AB-MECA31.4 nM[1]
KB CHOHuman A3NECA92 nM[1]
IC50 CHOHuman A3NECA120 nM[1]
IC50 U-937Human A3Cl-IB-MECA0.3 µM (for MRS-1220, a related antagonist)[2]

Experimental Protocols

Cell Culture and Membrane Preparation

A critical prerequisite for many A3AR functional assays is the proper culture of cells expressing the receptor and the subsequent preparation of cell membranes.

1. Cell Culture:

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human A3 adenosine receptor are commonly used. Human macrophage-like U-937 cells endogenously express the A3AR.

  • Culture Medium: For CHO and HEK-293 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. For U-937 cells, use RPMI-1640 medium with the same supplements.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Membrane Preparation:

  • Grow cells to 80-90% confluency in culture flasks.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Store the membrane preparations at -80°C until use.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase activity.

Materials:

  • Cell membranes from A3AR-expressing cells

  • This compound

  • A3AR agonist (e.g., NECA, Cl-IB-MECA)

  • Forskolin (to stimulate adenylyl cyclase)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 1 mM ATP, and an ATP regenerating system)

  • cAMP detection kit (e.g., ELISA or radioimmunoassay)

Protocol:

  • Pre-incubate the cell membranes (10-20 µg protein) with varying concentrations of this compound for 15-30 minutes at 30°C in the assay buffer.

  • Add a fixed concentration of the A3AR agonist (typically at its EC80 concentration) and forskolin (e.g., 10 µM) to the reaction mixture.

  • Incubate for 10-15 minutes at 30°C.

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

  • Measure the amount of cAMP produced using a commercially available cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced response, can be determined using non-linear regression analysis.

[35S]GTPγS Binding Assay

This assay measures the functional coupling of the A3AR to its G protein by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, upon receptor activation.

Materials:

  • Cell membranes from A3AR-expressing cells

  • This compound

  • A3AR agonist (e.g., NECA)

  • [35S]GTPγS (radiolabeled)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

Protocol:

  • In a 96-well plate, add cell membranes (5-10 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound.

  • Add a fixed concentration of the A3AR agonist.

  • Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

  • Incubate for 60-90 minutes at 30°C with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS). Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the this compound concentration to calculate the IC50 value.

TNF-α Release Assay

This assay is used to assess the effect of this compound on the A3AR-mediated modulation of inflammatory responses in immune cells.

Materials:

  • U-937 cells

  • This compound

  • A3AR agonist (e.g., Cl-IB-MECA)

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • TNF-α ELISA kit

Protocol:

  • Seed U-937 cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well and differentiate them into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 10-100 ng/mL) for 24-48 hours.

  • Remove the PMA-containing medium and replace it with fresh serum-free medium.

  • Pre-treat the cells with various concentrations of this compound for 30 minutes.

  • Add the A3AR agonist to the wells. In some experimental setups, an inflammatory stimulus like LPS is used to induce TNF-α release, and the modulatory effect of the A3AR is investigated.

  • Incubate the cells for 4-24 hours at 37°C.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit following the manufacturer's protocol.

  • Data Analysis: Plot the TNF-α concentration against the antagonist concentration to determine the effect of this compound on TNF-α release.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_AC_steps AC Assay Steps cluster_GTP_steps GTPγS Assay Steps cluster_TNF_steps TNF-α Assay Steps cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., CHO-hA3AR, HEK-hA3AR, U-937) Membrane_Prep 2. Membrane Preparation (for AC and GTPγS assays) Cell_Culture->Membrane_Prep Cell_Plating 2. Cell Plating & Differentiation (for TNF-α assay) Cell_Culture->Cell_Plating AC_Assay Adenylyl Cyclase Assay Membrane_Prep->AC_Assay GTP_Assay [³⁵S]GTPγS Binding Assay Membrane_Prep->GTP_Assay TNF_Assay TNF-α Release Assay Cell_Plating->TNF_Assay AC1 a. Pre-incubate membranes with this compound AC_Assay->AC1 GTP1 a. Add membranes, GDP, This compound, Agonist GTP_Assay->GTP1 TNF1 a. Pre-treat differentiated cells with this compound TNF_Assay->TNF1 AC2 b. Add Agonist + Forskolin AC1->AC2 AC3 c. Incubate & Terminate AC2->AC3 AC4 d. Measure cAMP AC3->AC4 Data_Analysis 3. Data Analysis (Non-linear regression, IC₅₀ determination) AC4->Data_Analysis GTP2 b. Add [³⁵S]GTPγS GTP1->GTP2 GTP3 c. Incubate & Filter GTP2->GTP3 GTP4 d. Scintillation Counting GTP3->GTP4 GTP4->Data_Analysis TNF2 b. Add Agonist/Stimulus TNF1->TNF2 TNF3 c. Incubate TNF2->TNF3 TNF4 d. Collect supernatant & measure TNF-α (ELISA) TNF3->TNF4 TNF4->Data_Analysis

Caption: General experimental workflow for cell-based assays using this compound.

References

Application Notes and Protocols for MRS-1191 in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and highly selective antagonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers studying the A3AR. These application notes provide detailed protocols for the use of this compound in radioligand binding assays to determine its binding affinity and characterize its interaction with the human A3AR.

Mechanism of Action

This compound acts as a competitive antagonist at the A3AR.[1][4] This means it binds to the same site as the endogenous agonist, adenosine, and other agonists, but does not activate the receptor. By doing so, it blocks the downstream signaling cascade initiated by agonist binding. The primary signaling pathway for the A3AR involves coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of other signaling pathways such as the stimulation of [³⁵S]guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTP-γ-S) binding.[1][5]

Quantitative Data Summary

The binding affinity of this compound for the A3AR has been determined in various studies. The following table summarizes key quantitative data, providing a comparative overview of its potency and selectivity.

ParameterValueSpecies/Cell LineRadioligandReference
Ki 31.4 nMHuman A3AR (HEK-293 cells)[¹²⁵I]AB-MECA[1][5]
KB 92 nMHuman A3AR (functional assay)-[1][5]
IC50 120 nMCHO cells expressing human A3AR-[1][2]
Selectivity >1300-fold vs. human A1 receptorHuman-[3][5]
Selectivity 28-fold vs. rat A1 receptorRat-[3]

Note: Ki (inhibitor constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. KB is the dissociation constant of a competitive antagonist determined by functional assays. IC50 is the concentration of an inhibitor that reduces the specific binding of a radioligand by 50%.

Experimental Protocols

Membrane Preparation from HEK-293 Cells Stably Expressing Human A3AR

This protocol describes the preparation of cell membranes enriched with the A3AR, suitable for use in radioligand binding assays.

Materials:

  • HEK-293 cells stably transfected with the human A3AR

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors, ice-cold

  • Sucrose Buffer: Lysis buffer containing 10% sucrose

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Culture HEK-293 cells expressing the human A3AR to confluency.

  • Wash the cells twice with ice-cold PBS.

  • Scrape the cells into ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 20 strokes.

  • Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step (step 6).

  • Resuspend the final pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competition Radioligand Binding Assay

This protocol details the procedure for a competition binding assay to determine the Ki of this compound for the A3AR using the radioligand [¹²⁵I]AB-MECA.

Materials:

  • A3AR-containing cell membranes (prepared as above)

  • [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA)

  • 96-well microplates

  • Glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI)

  • Filtration apparatus

  • Scintillation counter and scintillation cocktail

Procedure:

  • On the day of the assay, thaw the membrane preparation and resuspend in ice-cold Binding Buffer.

  • Prepare serial dilutions of this compound in Binding Buffer.

  • In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: 150 µL of membranes (e.g., 10-20 µg protein), 50 µL of [¹²⁵I]AB-MECA (at a concentration near its Kd, e.g., ~1.5 nM), and 50 µL of Binding Buffer.

    • Non-specific Binding (NSB): 150 µL of membranes, 50 µL of [¹²⁵I]AB-MECA, and 50 µL of the non-specific binding control (e.g., 10 µM NECA).

    • Competition: 150 µL of membranes, 50 µL of [¹²⁵I]AB-MECA, and 50 µL of the desired concentration of this compound.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through the presoaked GF/C filters using a 96-well harvester.

  • Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters for 30 minutes at 50°C.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

    • [L] is the concentration of the radioligand used.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist A3AR A3 Adenosine Receptor Agonist->A3AR This compound This compound This compound->A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: A3AR signaling pathway and the inhibitory action of this compound.

Radioligand_Binding_Workflow cluster_tubes Incubation Wells Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, this compound) Start->Prepare_Reagents Incubation Incubate Components (30°C for 60 min) Prepare_Reagents->Incubation Incubating Incubation->Incubating Filtration Separate Bound/Free Ligand (Vacuum Filtration) Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End End Analysis->End Total Total Binding NSB Non-specific Binding Competition Competition Total->Filtration NSB->Filtration Competition->Filtration

Caption: Experimental workflow for a competition radioligand binding assay.

References

Application Notes and Protocols for MRS-1191 in cAMP Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing MRS-1191, a potent and selective antagonist of the A3 adenosine receptor (A3AR), in cyclic AMP (cAMP) functional assays.

Introduction

This compound is a valuable pharmacological tool for studying the A3 adenosine receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1][2] The A3AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] this compound acts as a competitive antagonist at the A3AR, blocking the effects of agonists and thereby preventing the agonist-induced decrease in cAMP.[3] These characteristics make this compound an ideal compound for investigating A3AR signaling and for screening for novel A3AR modulators in drug discovery programs.

Mechanism of Action

The A3 adenosine receptor, upon activation by an agonist, couples to a Gi protein. This coupling leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Consequently, intracellular cAMP levels decrease. This compound, by competitively binding to the A3AR, prevents agonist binding and the subsequent activation of the Gi protein. This blockade results in the attenuation of the agonist-induced decrease in cAMP levels.

cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist Agonist->A3AR Activates MRS1191 This compound MRS1191->A3AR Blocks ATP ATP ATP->AC

Caption: Signaling pathway of the A3 adenosine receptor and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported binding affinity and functional potency of this compound for the human A3 adenosine receptor.

ParameterValueCell Line/SystemReference
Ki31.4 nMHEK-293 cells expressing human A3 receptor[1]
KB92 nMFunctional assay (adenylate cyclase inhibition)[1][3]
IC50120 nMCHO cells[1][4]

Experimental Protocols

This section provides a detailed protocol for a cAMP functional assay to determine the antagonist activity of this compound at the A3 adenosine receptor. This protocol is based on established methods for measuring cAMP in response to GPCR activation and can be adapted for various cell lines expressing the A3AR.

Materials and Reagents
  • Cell Line: A suitable host cell line (e.g., HEK-293, CHO) stably or transiently expressing the human A3 adenosine receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, MEM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.[5]

  • Adenylyl Cyclase Activator: Forskolin (used to stimulate cAMP production and measure the inhibitory effect of A3AR activation).

  • A3AR Agonist: A selective A3AR agonist such as Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide).

  • This compound

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, ELISA).[6][7]

  • Multi-well plates: 96- or 384-well white, opaque plates suitable for the chosen assay kit.[7]

Experimental Workflow Diagram

cluster_prep Cell Preparation cluster_assay Assay Procedure A Seed cells expressing A3AR in multi-well plates B Incubate overnight A->B C Wash cells with assay buffer B->C D Add this compound (antagonist) and PDE inhibitor C->D E Incubate D->E F Add A3AR agonist and Forskolin E->F G Incubate F->G H Lyse cells and add cAMP detection reagents G->H I Incubate H->I J Read plate I->J

Caption: General workflow for an this compound cAMP antagonist assay.

Detailed Protocol

This protocol is designed for a competitive antagonist assay format.

  • Cell Seeding:

    • The day before the assay, seed the A3AR-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.[5]

  • Assay Preparation:

    • On the day of the assay, carefully remove the cell culture medium.

    • Wash the cells gently with an appropriate volume of pre-warmed assay buffer.

    • Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).

  • Antagonist Incubation:

    • Add the diluted this compound solutions to the respective wells of the cell plate.

    • Include control wells with assay buffer and PDE inhibitor only (no antagonist).

    • Incubate the plate for 15-30 minutes at room temperature or 37°C.[5][7]

  • Agonist and Forskolin Stimulation:

    • Prepare a solution of the A3AR agonist (e.g., Cl-IB-MECA) at a concentration that elicits a submaximal response (e.g., EC80) and a fixed concentration of forskolin (e.g., 10 µM) in assay buffer. The optimal concentrations of agonist and forskolin should be determined empirically in preliminary experiments.

    • Add this solution to all wells except for the basal control wells (which receive assay buffer with forskolin only).

    • The final concentration of the agonist should be sufficient to cause a significant inhibition of forskolin-stimulated cAMP production.

  • Incubation:

    • Incubate the plate for 30-60 minutes at room temperature or 37°C.[5][6]

  • cAMP Detection:

    • Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding lysis and detection reagents to the wells.

  • Data Analysis:

    • The data (e.g., fluorescence, luminescence) is converted to cAMP concentrations using a standard curve.

    • The results are then plotted as the percentage of inhibition of the agonist-induced effect versus the log concentration of this compound.

    • An IC50 value for this compound can be determined by fitting the data to a sigmoidal dose-response curve using a suitable software package.

Conclusion

This compound is a well-characterized and selective antagonist of the A3 adenosine receptor. The provided protocols and data serve as a valuable resource for researchers utilizing this compound in cAMP functional assays to investigate A3AR pharmacology and to facilitate the discovery of new therapeutic agents targeting this receptor.

References

Application Notes and Protocols for MRS-1191 as a Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), with a Ki value of 31.4 nM for the human A3 receptor.[1][2][3] Structurally, this compound possesses a terminal alkyne group, rendering it a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the covalent ligation of this compound to a wide array of azide-modified molecules, including fluorescent probes, biotin tags, and drug delivery systems, with high efficiency and specificity.

These application notes provide an overview of the utility of this compound as a click chemistry reagent and offer detailed protocols for its use in bioorthogonal labeling applications.

Principle of Application

The core application of this compound as a click chemistry reagent lies in its ability to selectively label and study the A3 adenosine receptor. By utilizing the alkyne group on this compound, researchers can "click" on an azide-containing reporter molecule. This enables a variety of experimental approaches, including:

  • Visualization of A3AR: Conjugating this compound to a fluorescent dye via CuAAC allows for the imaging and localization of the receptor in cells and tissues.

  • Affinity-Based Protein Profiling: Attaching a biotin tag to this compound facilitates the enrichment and subsequent identification of the A3AR and its potential binding partners from complex biological lysates.

  • Targeted Drug Delivery: Linking this compound to a therapeutic agent can enable the targeted delivery of the agent to cells expressing the A3AR.

Data Presentation

ParameterValueSpecies/SystemReference
This compound Biological Activity
Ki (A3AR)31.4 nMHuman[1][2][3]
KB (A3AR)92 nMHuman[1]
IC50120 nMCHO cells[1][2][3]
Typical CuAAC Reaction Kinetics
Second-Order Rate Constant (k₂)10² - 10⁵ M⁻¹s⁻¹In vitro[4]

Signaling Pathway

This compound acts as an antagonist at the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The binding of an agonist to A3AR typically leads to the inhibition of adenylyl cyclase through the Gi protein, resulting in decreased intracellular cAMP levels. As an antagonist, this compound blocks this signaling cascade.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Agonist Agonist Agonist->A3AR Binds & Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Binds & Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Experimental_Workflow Start Start: Cells Expressing A3 Adenosine Receptor Incubate_MRS1191 Incubate with this compound (Alkyne Reagent) Start->Incubate_MRS1191 Wash1 Wash to Remove Unbound this compound Incubate_MRS1191->Wash1 Add_Click_Mix Add Click Mix to Cells Wash1->Add_Click_Mix Prepare_Click_Mix Prepare Click Reaction Mix (Fluorescent Azide, Cu(I), Ligand) Prepare_Click_Mix->Add_Click_Mix Incubate_Click Incubate for Click Reaction Add_Click_Mix->Incubate_Click Wash2 Wash to Remove Excess Reagents Incubate_Click->Wash2 Fix_Perm Fix and Permeabilize (Optional) Wash2->Fix_Perm Image Fluorescence Imaging Wash2->Image For Live Cell Imaging Fix_Perm->Image End End: Visualize Labeled A3AR Image->End

References

Application Notes and Protocols: Site-Specific Protein Labeling with MRS-1191 via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the site-specific labeling of proteins with the adenosine A3 receptor antagonist, MRS-1191, utilizing click chemistry. This compound possesses a terminal alkyne group, making it a valuable tool for covalent labeling of its target protein when combined with a bioorthogonal azide handle. This protocol describes the methodology for introducing an azide-containing unnatural amino acid into the target protein, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. This approach enables researchers to covalently link this compound to its target, facilitating downstream applications such as target identification, validation, and visualization.

Introduction

The precise labeling of proteins with small molecules is a powerful technique in chemical biology and drug discovery. It allows for the investigation of drug-target engagement, elucidation of mechanisms of action, and the development of targeted therapeutics. Click chemistry, a set of bioorthogonal reactions, has emerged as a robust method for covalently linking molecules in complex biological systems.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, known for its high efficiency, specificity, and biocompatibility under aqueous conditions.[2][3][4]

This compound is a known antagonist of the adenosine A3 receptor (A3AR), a G protein-coupled receptor (GPCR) involved in various physiological processes.[5] The chemical structure of this compound includes a phenylethynyl group, which contains a terminal alkyne that can participate in click chemistry reactions. This intrinsic feature allows this compound to be used as a probe for labeling its target protein without the need for extensive chemical modification.

This application note details a comprehensive protocol for the site-specific incorporation of an azide-bearing unnatural amino acid into a target protein, followed by the covalent labeling with this compound via CuAAC.

Signaling Pathway of the Adenosine A3 Receptor

The adenosine A3 receptor (A3AR) is a G protein-coupled receptor that primarily couples to Gi and Gq proteins.[2][6] Upon activation, the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] A3AR activation can also stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7] Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the PI3K/Akt pathway, influencing cell survival and proliferation.[2][6]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound A3AR Adenosine A3 Receptor This compound->A3AR Antagonist G_protein Gαi / Gαq A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK_PI3K MAPK / PI3K/Akt Pathways G_protein->MAPK_PI3K Modulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 + DAG PLC->IP3_DAG Produces PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., proliferation, survival) PKA->Cellular_Response Modulates Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Activate Ca_PKC->Cellular_Response MAPK_PI3K->Cellular_Response

Caption: Adenosine A3 Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for labeling a target protein with this compound involves three main stages:

  • Target Protein Preparation: Site-specific incorporation of an azide-containing unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF) into the protein of interest using genetic code expansion.

  • Click Chemistry Reaction: Covalent conjugation of the alkyne-containing this compound to the azide-modified protein via CuAAC.

  • Analysis: Detection and analysis of the labeled protein using methods such as in-gel fluorescence, western blotting, or mass spectrometry.

experimental_workflow cluster_prep Stage 1: Target Protein Preparation cluster_click Stage 2: Click Chemistry Reaction cluster_analysis Stage 3: Analysis mutagenesis Site-directed Mutagenesis (Introduce Amber Codon) transfection Co-transfection of Plasmids: 1. Target Gene (with Amber Codon) 2. Orthogonal tRNA/Synthetase Pair mutagenesis->transfection expression Cell Culture and Protein Expression (in presence of Azide-Amino Acid) transfection->expression harvest Cell Lysis and Protein Extraction expression->harvest reaction_setup Incubate Azide-Protein with: - this compound (Alkyne) - Copper(II) Sulfate - Reducing Agent (e.g., Sodium Ascorbate) - Copper Ligand (e.g., THPTA) harvest->reaction_setup sds_page SDS-PAGE reaction_setup->sds_page in_gel In-gel Fluorescence (if using a fluorescent azide/alkyne) sds_page->in_gel western Western Blot sds_page->western ms Mass Spectrometry (for target identification) sds_page->ms

Caption: Experimental workflow for this compound labeling.

Materials and Reagents

Reagent Supplier Purpose
Plasmid for target protein-Gene expression
Site-directed mutagenesis kite.g., AgilentIntroduction of amber codon
Plasmid for orthogonal tRNA/synthetasee.g., AddgeneUnnatural amino acid incorporation
p-Azido-L-phenylalanine (AzF)VariousAzide-containing amino acid
Mammalian cell line (e.g., HEK293T)ATCCProtein expression host
Cell culture media and supplementsGibco, etc.Cell growth
Transfection reagente.g., LipofectaminePlasmid delivery
Lysis buffer (e.g., RIPA)Thermo FisherProtein extraction
Protease inhibitor cocktailRoche, etc.Prevent protein degradation
This compoundSanta Cruz Biotech, etc.Alkyne-containing probe
Copper(II) sulfate (CuSO4)Sigma-AldrichClick chemistry catalyst precursor
Sodium ascorbateSigma-AldrichReducing agent for Cu(I) formation
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Sigma-AldrichCopper(I)-stabilizing ligand
SDS-PAGE gels and buffersBio-Rad, etc.Protein separation
Fluorescent azide or alkyne (optional)VariousFor visualization
Primary and secondary antibodiesCell Signaling, etc.Western blotting

Experimental Protocols

Site-Specific Incorporation of Azide into Target Protein

This protocol is adapted from methods for genetic code expansion.

  • Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site within the gene of your target protein using a suitable site-directed mutagenesis kit. The choice of site should ideally be on an exposed loop and not critical for protein folding or function.

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Co-transfect the cells with the plasmid containing your target gene with the amber codon and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF.

  • Protein Expression with AzF:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM p-Azido-L-phenylalanine (AzF).

    • Incubate the cells for 48-72 hours to allow for expression of the azide-modified protein.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.[8]

Protein Labeling with this compound via CuAAC

This protocol is a generalized procedure for labeling cell lysates.[9]

  • Prepare Stock Solutions:

    • This compound: 10 mM in DMSO.

    • Copper(II) Sulfate (CuSO4): 20 mM in water.

    • THPTA: 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in order:

    • 50 µL of cell lysate (containing 1-5 mg/mL of azide-modified protein).

    • 90 µL of PBS buffer (pH 7.4).

    • 2 µL of 10 mM this compound (final concentration ~130 µM).

    • 10 µL of 100 mM THPTA solution.

    • 10 µL of 20 mM CuSO4 solution.

    • 10 µL of 300 mM sodium ascorbate solution to initiate the reaction.

  • Incubation:

    • Vortex the reaction mixture briefly.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Sample Preparation for Analysis: The labeled protein lysate is now ready for downstream analysis such as SDS-PAGE.

Data Presentation and Analysis

The efficiency of the labeling reaction can be assessed using various methods. Below is a table with representative data from a hypothetical labeling experiment.

Sample AzF This compound Cu(I) Catalyst Labeling Signal (Arbitrary Units) Notes
1+++100Complete reaction shows strong labeling.
2-++< 5No labeling without the azide handle demonstrates specificity.
3+-+< 2No labeling without the alkyne probe.
4++-< 5No labeling without the copper catalyst.
5 (Competition)+++25Pre-incubation with excess unlabeled antagonist reduces labeling.

Labeling signal could be quantified from in-gel fluorescence (if a fluorescent tag is used) or western blot band intensity.

Troubleshooting

Problem Possible Cause Solution
Low or no labeling Inefficient unnatural amino acid incorporation.Optimize transfection and expression conditions. Verify incorporation by mass spectrometry.
Inactive catalyst.Prepare sodium ascorbate solution fresh. Ensure proper storage of reagents.
Inaccessible azide or alkyne.Choose a different labeling site on the protein.
High background/non-specific labeling High concentration of catalyst or probe.Titrate the concentrations of this compound and copper.
Protein aggregation.Include mild detergents in the reaction buffer.
Protein degradation Protease activity.Ensure sufficient protease inhibitors are used throughout the protocol.

Conclusion

The protocol described provides a robust framework for the site-specific covalent labeling of a target protein with the alkyne-containing antagonist, this compound. This method leverages the power of genetic code expansion and the efficiency of click chemistry to create a powerful tool for studying drug-target interactions. The ability to covalently attach this compound to its target opens up possibilities for detailed biochemical and cellular studies, including receptor trafficking, downstream signaling events, and target validation in complex biological samples.

References

Application Notes and Protocols: In Vivo Dosing of MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS-1191 is a potent and selective antagonist of the human A3 adenosine receptor (A3AR). While it has been utilized in in vitro studies to probe the function of the A3AR, its application in in vivo mouse models of disease requires careful consideration due to significant species-dependent pharmacological differences. Evidence indicates that this compound exhibits low affinity and is largely inactive at the mouse A3AR.[1][2] This critical detail renders it unsuitable for systemic administration in mice to study the effects of A3AR antagonism.

These application notes provide a comprehensive overview of the challenges associated with using this compound in mouse models, detail a specific topical application where it has been used, suggest suitable alternative A3AR antagonists for mice, and offer a general protocol for intraperitoneal injection with a strong advisory against its use for this compound in this context.

Species Selectivity of this compound

A primary consideration for in vivo studies is the pharmacological profile of a compound across different species. Numerous heterocyclic antagonists that demonstrate high affinity for the human A3AR are weak or inactive at the rodent receptor.[1] Specifically, this compound has been reported to be largely inactive at the mouse A3AR.[2]

Key Takeaway: Researchers should avoid using this compound for systemic in vivo studies in mouse models intended to investigate A3AR antagonism due to its limited activity at the murine receptor.

Alternative A3AR Antagonists for Mouse Models

For researchers aiming to study the in vivo effects of A3AR antagonism in mice, alternative compounds with proven activity at the mouse A3AR should be considered. Two such antagonists are:

  • DPTN: This compound has been shown to be a potent A3AR antagonist in humans, mice, and rats.[2]

  • MRS1523: While weaker than at the human receptor, MRS1523 displays activity at the mouse A3AR.[2]

The selection of an appropriate antagonist is a critical step in experimental design.

cluster_0 Experimental Design: A3AR Antagonism in Mouse Models Start Start Define Research Question Define Research Question Start->Define Research Question Select Antagonist Select Antagonist Define Research Question->Select Antagonist This compound This compound Select Antagonist->this compound Is the model murine? Alternative Antagonist (e.g., DPTN, MRS1523) Alternative Antagonist (e.g., DPTN, MRS1523) Select Antagonist->Alternative Antagonist (e.g., DPTN, MRS1523) Is the model murine? Re-evaluate Antagonist Choice Re-evaluate Antagonist Choice This compound->Re-evaluate Antagonist Choice Inactive in mice Proceed with In Vivo Study Proceed with In Vivo Study Alternative Antagonist (e.g., DPTN, MRS1523)->Proceed with In Vivo Study Active in mice Re-evaluate Antagonist Choice->Select Antagonist

Figure 1. Decision workflow for selecting an A3AR antagonist for mouse models.

Quantitative Data Summary

Due to the inactivity of this compound at the mouse A3AR, there is a lack of systemic in vivo dosing data in mouse models of disease. The following table summarizes the available data, which is limited to a topical application in a glaucoma model.

ParameterValueSpeciesDisease ModelReference
Compound This compoundMouseGlaucoma (IOP measurement)[3]
Dose/Concentration 25 µM (in topical droplet)MouseGlaucoma (IOP measurement)[3]
Route of Administration Topical (ocular)MouseGlaucoma (IOP measurement)[3]
Frequency Single doseMouseGlaucoma (IOP measurement)[3]
Vehicle Not specifiedMouseGlaucoma (IOP measurement)[3]
Observed Effect Lowered baseline intraocular pressure (IOP)MouseGlaucoma (IOP measurement)[3]

Experimental Protocols

Protocol: Topical Ocular Administration of this compound in a Mouse Model of Glaucoma

This protocol is based on the methodology described by Avila et al. (2002).

Materials:

  • This compound

  • Appropriate vehicle (e.g., sterile saline with a solubilizing agent if necessary, to be determined by the researcher)

  • Micropipette and sterile tips

  • Anesthesia (e.g., isoflurane)

  • Tonometer for measuring intraocular pressure (IOP)

Procedure:

  • Preparation of Dosing Solution: Prepare a 25 µM solution of this compound in a sterile, ophthalmologically appropriate vehicle. Ensure complete dissolution.

  • Animal Handling and Anesthesia: Anesthetize the mouse using a standardized protocol (e.g., isoflurane inhalation).

  • Baseline IOP Measurement: Once the animal is anesthetized, measure the baseline IOP of both eyes using a tonometer according to the manufacturer's instructions.

  • Topical Administration: Using a micropipette, apply a small, precise volume (e.g., 2-5 µL) of the 25 µM this compound solution directly onto the cornea of one eye. Apply an equal volume of the vehicle to the contralateral eye as a control.

  • Post-Dosing IOP Measurements: At predetermined time points following administration, re-anesthetize the mouse and measure the IOP in both eyes.

  • Data Analysis: Compare the IOP measurements in the this compound-treated eye to the vehicle-treated eye and to the baseline measurements.

cluster_0 Topical Ocular Dosing Workflow Start Start Prepare 25 µM this compound Solution Prepare 25 µM this compound Solution Start->Prepare 25 µM this compound Solution Anesthetize Mouse Anesthetize Mouse Prepare 25 µM this compound Solution->Anesthetize Mouse Measure Baseline IOP Measure Baseline IOP Anesthetize Mouse->Measure Baseline IOP Apply this compound to one eye, Vehicle to the other Apply this compound to one eye, Vehicle to the other Measure Baseline IOP->Apply this compound to one eye, Vehicle to the other Measure IOP at Time Points Measure IOP at Time Points Apply this compound to one eye, Vehicle to the other->Measure IOP at Time Points Analyze Data Analyze Data Measure IOP at Time Points->Analyze Data End End Analyze Data->End

Figure 2. Experimental workflow for topical ocular administration of this compound.
General Protocol: Intraperitoneal (IP) Injection in Mice

Disclaimer: This is a general protocol for IP injection and is not recommended for the systemic administration of this compound in mice due to its poor activity at the murine A3AR. This protocol is provided for informational purposes for the administration of other, suitable compounds.

Materials:

  • Sterile injectable solution of the test compound in an appropriate vehicle

  • Sterile syringes (1 mL or smaller)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Preparation of Injectable Solution: Prepare the desired concentration of the test compound in a sterile, biocompatible vehicle. The final volume for injection should typically not exceed 10 mL/kg of body weight.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and securing the tail.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.

  • Disinfection: Swab the injection site with a gauze pad soaked in 70% ethanol.

  • Injection: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ (no fluid should be drawn into the syringe).

  • Administration: Inject the solution smoothly and withdraw the needle.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Signaling Pathway

This compound is an antagonist of the A3 adenosine receptor. The A3AR is a G protein-coupled receptor that, upon activation by its endogenous ligand adenosine, typically couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream modulation of various cellular processes. As an antagonist, this compound blocks the binding of adenosine to the A3AR, thereby preventing these downstream signaling events.

cluster_0 A3 Adenosine Receptor Signaling Adenosine Adenosine A3AR A3 Adenosine Receptor Adenosine->A3AR Activates This compound This compound This compound->A3AR Blocks Gi/o Gi/o A3AR->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Cellular Response Cellular Response cAMP->Cellular Response Modulates

Figure 3. Simplified signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.

References

MRS-1191: Application Notes and Protocols for Studying Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation.[1] In the central nervous system (CNS), the A3AR is expressed on various cell types, including microglia and astrocytes, which are key players in orchestrating neuroinflammatory responses. The study of this compound in the context of neuroinflammation offers a valuable tool to elucidate the role of A3AR signaling in brain injury and neurodegenerative diseases. These application notes provide a summary of the known characteristics of this compound, along with detailed protocols for its use in in vitro and in vivo models of neuroinflammation.

Mechanism of Action

This compound acts as a competitive antagonist at the A3 adenosine receptor.[2] By blocking the binding of the endogenous ligand adenosine, this compound can inhibit the downstream signaling cascades initiated by A3AR activation. In the context of neuroinflammation, A3AR signaling can have complex and sometimes contradictory roles. Activation of A3AR has been shown to have both pro- and anti-inflammatory effects depending on the cell type and the specific inflammatory milieu. Therefore, the use of a selective antagonist like this compound is crucial for dissecting the precise contribution of A3AR to neuroinflammatory processes. For instance, this compound has been shown to abolish the effects of A3AR agonists on microglial cell migration, a critical process in the inflammatory response within the CNS.[3]

Data Presentation

The following tables summarize the available quantitative data for this compound, providing a reference for its potency and selectivity.

Table 1: In Vitro Efficacy of this compound

ParameterSpecies/Cell TypeValueReference
KiHuman A3 Adenosine Receptor31.4 nM[1]
KBHuman A3 Adenosine Receptor92 nM[2]
IC50Antagonism of Cl-IB-MECA-induced cardioprotection in chick ventricular myocytes~10 nM[1]
Effective ConcentrationAbolished A3AR agonist effect on microglial chemotaxis100 nM[3]

Table 2: Selectivity of this compound

Receptor SelectivityFold Selectivity (A3 vs. A1/A2A)Reference
Human Adenosine Receptors1300-fold[1]
Rat Adenosine Receptors28-fold (A3 vs. A1)[1]

Experimental Protocols

The following protocols are designed to serve as a starting point for investigating the effects of this compound in common neuroinflammation models.

In Vitro Protocol 1: Inhibition of LPS-Induced Microglial Activation

This protocol details the procedure to assess the effect of this compound on the activation of primary microglia or BV-2 microglial cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Primary microglia or BV-2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-buffered saline (PBS)

  • Reagents for nitric oxide (NO) quantification (Griess reagent)

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for immunocytochemistry (e.g., anti-Iba1 antibody)

  • Reagents for Western blotting (e.g., anti-p-NF-κB p65 antibody)

Procedure:

  • Cell Culture: Culture primary microglia or BV-2 cells in complete DMEM in a humidified incubator at 37°C and 5% CO2.

  • Cell Plating: Seed cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 24-well plates for immunocytochemistry, 6-well plates for Western blotting) and allow them to adhere overnight.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Add LPS (e.g., 100 ng/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours for cytokine analysis).

  • Supernatant Collection: After incubation, collect the cell culture supernatants for nitric oxide and cytokine analysis.

  • Nitric Oxide Assay: Measure the concentration of nitrite, a stable metabolite of NO, in the supernatants using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Analysis: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits.

  • Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin. Incubate with an anti-Iba1 antibody to visualize microglial morphology.

  • Western Blotting: Lyse the cells and perform Western blot analysis to determine the levels of phosphorylated NF-κB p65 to assess the effect of this compound on this key inflammatory signaling pathway.

In Vivo Protocol 1: Evaluation of this compound in a Mouse Model of LPS-Induced Neuroinflammation

This protocol describes the induction of neuroinflammation in mice using LPS and the subsequent evaluation of the therapeutic effects of this compound.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenization buffer

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Reagents for immunohistochemistry (e.g., anti-Iba1, anti-GFAP antibodies)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection). The dosage should be determined based on preliminary dose-response studies. A vehicle control group should be included.

  • LPS Injection: One hour after this compound administration, induce neuroinflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg). A control group receiving saline instead of LPS should be included.

  • Tissue Collection: At a designated time point after LPS injection (e.g., 24 hours), euthanize the mice and perfuse with cold PBS. Collect the brains for analysis.

  • Cytokine Analysis: Homogenize one hemisphere of the brain and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

  • Immunohistochemistry: Fix the other hemisphere in 4% paraformaldehyde, cryoprotect in sucrose, and section using a cryostat. Perform immunohistochemistry using antibodies against Iba1 (for microglia) and GFAP (for astrocytes) to assess glial activation.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3 Adenosine Receptor G_protein G Protein (Gi) A3AR->G_protein Activates Adenosine Adenosine Adenosine->A3AR Activates MRS1191 This compound MRS1191->A3AR Blocks AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates NFkB_pathway NF-κB Pathway PKA->NFkB_pathway Modulates Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6) NFkB_pathway->Gene_Expression Leads to

Caption: A simplified diagram of the A3 adenosine receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro: Microglial Activation cluster_invivo In Vivo: LPS-Induced Neuroinflammation Culture Culture Primary Microglia or BV-2 Cells Pretreat Pre-treat with this compound (e.g., 10-1000 nM) Culture->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Analyze_vitro Analyze Inflammatory Markers (NO, TNF-α, IL-1β, IL-6) Stimulate->Analyze_vitro Administer_MRS Administer this compound to Mice Induce_Inflammation Induce Neuroinflammation with LPS Administer_MRS->Induce_Inflammation Collect_Tissue Collect Brain Tissue Induce_Inflammation->Collect_Tissue Analyze_vivo Analyze Cytokines (ELISA) & Glial Activation (IHC) Collect_Tissue->Analyze_vivo

Caption: A flowchart illustrating the experimental workflows for studying this compound in in vitro and in vivo models of neuroinflammation.

Conclusion

This compound serves as a critical pharmacological tool for investigating the role of the A3 adenosine receptor in neuroinflammation. The provided protocols offer a framework for researchers to explore the therapeutic potential of targeting this pathway in various CNS disorders characterized by an inflammatory component. Further research is warranted to fully elucidate the dose-dependent effects of this compound on a broader range of inflammatory mediators and to explore its efficacy in more complex, chronic models of neurodegeneration.

References

Application Notes and Protocols for A3 Receptor Trafficking Studies Using MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2] The signaling and regulatory functions of A3AR are intricately linked to its trafficking, encompassing internalization, recycling, and degradation. Understanding these trafficking mechanisms is paramount for the development of novel therapeutics targeting this receptor. MRS-1191 is a potent and selective competitive antagonist of the human A3AR, making it an invaluable tool for elucidating the receptor's function and regulation.[3][4] These application notes provide a comprehensive guide to utilizing this compound in A3AR trafficking studies.

This compound: A Selective A3 Adenosine Receptor Antagonist

This compound is a dihydropyridine derivative that exhibits high affinity and selectivity for the human A3AR.[3][4] Its utility in research stems from its ability to competitively block the binding of agonists, thereby inhibiting downstream signaling and agonist-induced regulatory processes such as receptor internalization.

Quantitative Data on this compound and A3AR Trafficking

The following tables summarize key quantitative data related to this compound and A3AR trafficking. As a competitive antagonist, this compound is expected to inhibit agonist-induced trafficking. The data for agonist-induced trafficking serves as a baseline for comparison.

ParameterValueSpecies/Cell LineReference
This compound Binding Affinity (Ki) 31.4 nMHuman A3AR (HEK-293 cells)[3]
This compound Functional Antagonism (KB) 92 nMHuman A3AR (CHO cells)[3]

Table 1: Binding and Functional Parameters of this compound for the Human A3 Adenosine Receptor.

ParameterAgonist (Cl-IB-MECA, 100 nM)Effect of this compoundSpecies/Cell LineReference
Internalization Rate Constant (ke) 0.0588 ± 0.0033 min-1InhibitionHuman Astrocytoma cells[5]
Half-time of Internalization (t1/2) 11.79 ± 0.97 minProlongationHuman Astrocytoma cells[5]
Receptor Internalization (at 30 min) ~85%ReductionHuman Astrocytoma cells[5]
Recycling Rate Constant (kr) 0.0056 ± 0.00023 min-1No direct data; expected to be relevant only after agonist washoutHuman Astrocytoma cells[5]
Receptor Recycling (at 120 min) QuantitativeNo direct dataHuman Astrocytoma cells[5]

Table 2: Agonist-Induced A3 Receptor Trafficking Parameters and the Expected Effect of this compound. Note: The effect of this compound is inferred from its function as a competitive antagonist that blocks agonist-induced internalization.

Signaling Pathways and Experimental Workflow

A3 Adenosine Receptor Signaling

Activation of the A3AR by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This compound blocks these signaling pathways by preventing agonist binding.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist A3AR A3AR Agonist->A3AR Activates MRS1191 This compound MRS1191->A3AR Blocks G_protein Gαi/oβγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates ATP ATP AC->ATP PIP2 PIP2 PLC->PIP2 cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response

Figure 1: A3AR signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Studying A3AR Trafficking

A typical workflow to investigate the effect of this compound on A3AR trafficking involves several key experimental stages, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assays Trafficking Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO with A3AR) Treatment Treatment Groups: 1. Vehicle Control 2. Agonist 3. This compound 4. Agonist + this compound Cell_Culture->Treatment Radioligand_Binding Radioligand Binding Assay (Internalization) Treatment->Radioligand_Binding Immunofluorescence Immunofluorescence Microscopy (Visualization) Treatment->Immunofluorescence Western_Blot Western Blot (Degradation) Treatment->Western_Blot Quantification Quantification of Receptor - Cell Surface (Bmax) - Internalized - Total Protein Radioligand_Binding->Quantification Imaging Image Analysis (Receptor Localization) Immunofluorescence->Imaging Western_Blot->Quantification Kinetics Kinetic Analysis (k_e, k_r, t_1/2) Quantification->Kinetics

Figure 2: Experimental workflow for A3AR trafficking studies.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A3AR Internalization

This protocol measures the loss of cell surface receptors following agonist treatment, which is indicative of internalization. This compound is used to determine if it can block this agonist-induced internalization.

Materials:

  • Cells expressing A3AR (e.g., HEK-293 or CHO cells)

  • Cell culture medium

  • A3AR agonist (e.g., Cl-IB-MECA)

  • This compound

  • Radioligand (e.g., [125I]AB-MECA)

  • Binding buffer (e.g., 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold PBS)

  • Non-specific binding control (e.g., high concentration of a non-radiolabeled A3AR ligand)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Plate A3AR-expressing cells in 24-well plates and grow to confluence.

  • Treatment:

    • Pre-incubate one set of wells with this compound (e.g., 1 µM) for 30 minutes at 37°C.

    • Add the A3AR agonist (e.g., 100 nM Cl-IB-MECA) to the designated wells (with and without this compound) and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization. Include vehicle-only and this compound-only control wells.

  • Stopping Internalization: Stop the internalization process by placing the plates on ice and washing the cells twice with ice-cold PBS.

  • Radioligand Binding:

    • Add ice-cold binding buffer containing the radioligand (e.g., 0.5 nM [125I]AB-MECA) to all wells.

    • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM NECA) to a subset of wells.

    • Incubate on ice for 2-4 hours to reach binding equilibrium.

  • Washing: Aspirate the binding buffer and wash the cells three times with ice-cold PBS to remove unbound radioligand.

  • Cell Lysis and Counting:

    • Lyse the cells in each well (e.g., with 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of initial cell surface receptors remaining over time for each treatment condition.

    • Determine the internalization rate constant (ke) and half-life (t1/2) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Immunofluorescence Microscopy for Visualizing A3AR Trafficking

This protocol allows for the direct visualization of A3AR localization at the plasma membrane and in intracellular compartments.

Materials:

  • Cells expressing tagged A3AR (e.g., HA- or FLAG-tagged) grown on glass coverslips

  • A3AR agonist (e.g., Cl-IB-MECA)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against the tag (e.g., anti-HA or anti-FLAG)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat the cells as described in Protocol 1, step 2.

  • Fixation:

    • Wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization (for visualizing intracellular receptors):

    • Incubate with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Staining and Mounting:

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash once with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Capture images of A3AR localization in the different treatment groups.

Protocol 3: Western Blotting for A3AR Degradation

This protocol can be used to assess changes in the total amount of A3AR protein over a longer time course, which can indicate receptor degradation.

Materials:

  • Cells expressing A3AR

  • A3AR agonist (e.g., Cl-IB-MECA)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against A3AR or the tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates.

    • Treat cells with agonist, this compound, or a combination for extended periods (e.g., 0, 2, 4, 8, 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for A3AR and a loading control (e.g., GAPDH or β-actin).

    • Normalize the A3AR band intensity to the loading control.

    • Compare the levels of A3AR protein across the different treatment conditions and time points.

By employing these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the intricate trafficking mechanisms of the A3 adenosine receptor, contributing to a deeper understanding of its physiological roles and its potential as a therapeutic target.

References

Application Notes and Protocols for Investigating A3AR in Cancer Cell Lines using MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine receptor (A3AR), a G-protein coupled receptor, is increasingly recognized as a significant target in cancer therapy. Its expression is often upregulated in various tumor types, and its modulation can lead to anti-tumor effects.[1][2] MRS-1191 is a potent and selective antagonist of the A3AR, making it a valuable tool for investigating the role of this receptor in cancer cell biology.[3][4] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell lines, including the assessment of cell viability, apoptosis, and cell cycle progression, as well as the analysis of downstream signaling pathways.

Mechanism of Action of A3AR in Cancer

Activation of A3AR, typically by its endogenous ligand adenosine, initiates a signaling cascade that can have dual effects on cancer cells, either promoting or inhibiting tumor growth.[1][2] A3AR is primarily coupled to the Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of Protein Kinase A (PKA).

The downstream consequences of A3AR signaling are complex and can influence several key pathways involved in cell proliferation, survival, and apoptosis, including:

  • PI3K/Akt Pathway: A3AR signaling can influence the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a critical regulator of cell survival and proliferation.

  • Wnt/β-catenin Pathway: Modulation of the Wnt signaling pathway is another key aspect of A3AR's role in cancer.

  • NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway, which is crucial for inflammation and cell survival, can also be affected by A3AR activation.

The net effect of A3AR modulation on cancer cells is context-dependent and can vary between different cancer types and even different cell lines.

Data Presentation

The following tables summarize the quantitative effects of A3AR antagonists on various cancer cell lines. While specific data for this compound is limited in the public domain, the provided data for other selective A3AR antagonists serves as a representative example of the potential effects that can be investigated.

Table 1: Effect of A3AR Antagonists on Cell Proliferation in Prostate Cancer Cell Lines

Cell LineA3AR AntagonistConcentrationIncubation Time% Decrease in ProliferationReference
LNCaPAR 292GI5048h~30%[5]
DU-145AR 292GI5048h~40%[5]
PC3AR 292GI5048h~40%[5]
LNCaPAR 357GI5048h~30%[5]
DU-145AR 357GI5048h~55%[5]
PC3AR 357GI5048h~55%[5]

Table 2: Effect of A3AR Antagonists on Cell Cycle Distribution in Prostate Cancer Cell Lines

Cell LineA3AR AntagonistConcentrationIncubation Time% Cells in G1 Phase% Cells in G2/M PhaseReference
LNCaPAR 292GI5048hNot Reported~30%[5]
DU-145AR 292GI5048hNot Reported~40%[5]
PC3AR 292GI5048hNot Reported~50%[5]
LNCaPAR 357GI5048h~90%Not Reported[5]
DU-145AR 357GI5048h~90%Not Reported[5]
PC3AR 357GI5048h~80%Not Reported[5]

Table 3: Cytotoxicity of an A3AR Agonist Analog in PC3 Prostate Cancer Cells

CompoundGI50 (µM)TGI (µM)LC50 (µM)Reference
Cl-IB-MECA1844110[1]

(Note: GI50 = Growth Inhibition 50; TGI = Total Growth Inhibition; LC50 = Lethal Concentration 50)

Experimental Protocols

Herein are detailed methodologies for key experiments to investigate the effects of this compound on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins in the A3AR signaling pathway following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-A3AR, anti-phospho-Akt, anti-Akt, anti-β-catenin, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the A3AR signaling pathway and a general experimental workflow for investigating this compound.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates GSK3b GSK-3β PKA->GSK3b Inhibits PI3K PI3K Akt Akt PI3K->Akt Activates Akt->GSK3b Inhibits NFkB NF-κB Akt->NFkB Activates beta_catenin β-catenin GSK3b->beta_catenin Inhibits Gene_Expression Gene Expression (Proliferation, Survival) beta_catenin->Gene_Expression Promotes NFkB->Gene_Expression Promotes MRS1191 This compound MRS1191->A3AR Blocks Adenosine Adenosine Adenosine->A3AR Activates

Caption: A3AR Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Experimental Assays start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treat with this compound (and controls) cell_culture->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot treatment->western_blot end Data Analysis & Interpretation viability->end apoptosis->end cell_cycle->end western_blot->end

Caption: General experimental workflow for investigating this compound.

References

Troubleshooting & Optimization

MRS-1191 Technical Support Center: Solubility and Handling in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of MRS-1191, a potent and selective A3 adenosine receptor antagonist, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

This compound is soluble in DMSO. Quantitative data for its solubility is summarized in the table below.

Q2: Is this compound soluble in cell culture media or other aqueous solutions like PBS?

This compound is a hydrophobic compound and is expected to have very low solubility in aqueous solutions such as PBS or standard cell culture media (e.g., DMEM, RPMI-1640). Direct dissolution in these media is not recommended. The standard practice is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium.

Q3: What is the recommended final concentration of DMSO in my cell culture experiments?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of 0.5% or lower is well-tolerated.[1] However, for sensitive cell lines or long-term experiments, it is highly recommended to keep the final DMSO concentration at or below 0.1%.[2][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[2]

Quantitative Solubility Data

SolventSolubility
DMSO≥ 38.5 mg/mL

Note: The solubility in DMSO is based on product information from suppliers. The solubility in aqueous media is generally very low and not precisely reported.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile vial.

    • Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • To ensure the compound is fully dissolved, vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions in Cell Culture Media

This protocol uses a serial dilution approach to minimize precipitation of the hydrophobic compound when transferring from a DMSO stock to an aqueous cell culture medium.

  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Pre-warmed (37°C) complete cell culture medium (with serum and supplements)

    • Sterile tubes for dilution

  • Procedure:

    • Intermediate Dilution (Optional but Recommended): To reduce the shock of solvent change, you can first prepare an intermediate dilution of your stock solution in DMSO.

    • Final Dilution:

      • Pre-warm your complete cell culture medium to 37°C.[4]

      • To prepare the final working solution, add a small volume of the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling the tube.[4] For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.

    • Visual Inspection: After dilution, carefully inspect the working solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide below.

    • Immediate Use: It is best to prepare the working solution fresh just before adding it to the cells.

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Diluting DMSO Stock in Cell Culture Media

  • Cause: The aqueous solubility of this compound has been exceeded due to a rapid change in solvent polarity, a phenomenon known as "crashing out."[4]

  • Solutions:

    • Decrease Final Concentration: The desired final concentration of this compound may be too high for its solubility in the cell culture medium. Try using a lower final concentration.

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution in pre-warmed (37°C) cell culture medium.[4]

    • Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even distribution.[4]

    • Lower Stock Concentration: Prepare a less concentrated DMSO stock solution. This will require adding a larger volume to the media, so be mindful of the final DMSO concentration.

Issue 2: Media Becomes Cloudy or a Precipitate Forms After Incubation

  • Cause: The compound may have limited stability in the aqueous media over time, or it may be interacting with components in the media (e.g., proteins in serum, salts).[4][5] Changes in pH or temperature in the incubator can also affect solubility.

  • Solutions:

    • Fresh Media Changes: For longer experiments, change the media with freshly prepared this compound working solution every 24-48 hours.[5]

    • Reduce Serum Concentration: If compatible with your cell line, try reducing the serum percentage in your culture medium, as serum proteins can sometimes cause compounds to precipitate.

    • Consider Different Media: If the problem persists, you could try a different formulation of basal media.[4]

Issue 3: Inconsistent Experimental Results or Lower Than Expected Potency

  • Cause: Partial precipitation of this compound may be occurring, which would lower the effective concentration of the compound in solution and lead to variability.

  • Solutions:

    • Visual Inspection: Always carefully inspect your prepared working solutions for any signs of precipitation before adding them to your cells.

    • Filter Sterilization: After preparing the final working solution, you can filter it through a 0.22 µm syringe filter to remove any potential micro-precipitates before adding it to your cell cultures.[5]

    • Prepare Fresh Solutions: Always use freshly prepared working solutions for each experiment to ensure consistency.

Visualizations

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_cell_assay Cell-Based Assay stock_powder This compound Powder dissolve Dissolve & Vortex stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_solution Concentrated Stock (e.g., 10 mM in DMSO) dissolve->stock_solution store Aliquot & Store at -20°C/-80°C stock_solution->store dilute Dilute Stock in Media (Final DMSO ≤ 0.1-0.5%) store->dilute prewarm_media Pre-warm Media (37°C) prewarm_media->dilute working_solution Final Working Solution dilute->working_solution inspect Visual Inspection for Precipitate working_solution->inspect inspect->dilute Precipitate (Troubleshoot) add_to_cells Add to Cells inspect->add_to_cells Clear incubate Incubate add_to_cells->incubate analyze Analyze Results incubate->analyze

Caption: Experimental workflow for preparing and using this compound in cell culture.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling A3AR A3 Adenosine Receptor (A3AR) Gi Gi Protein A3AR->Gi Activates Gq Gq Protein A3AR->Gq Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces a_node a_node cAMP->a_node Downstream Effects IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 Intracellular Ca2+ IP3_DAG->Ca2 Increases PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates b_node b_node Ca2->b_node Downstream Effects c_node c_node PKC->c_node Downstream Effects MRS1191 This compound (Antagonist) MRS1191->A3AR Blocks Adenosine Adenosine (Agonist) Adenosine->A3AR Activates

References

Technical Support Center: Overcoming MRS-1191 Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of MRS-1191 aggregation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a potent and selective antagonist of the A3 adenosine receptor. Like many 1,4-dihydropyridine derivatives, this compound is a lipophilic molecule, which often leads to poor solubility in water.[1] This low aqueous solubility can result in the formation of aggregates, which are clumps of molecules that can interfere with experimental assays, leading to inaccurate and irreproducible results.

Q2: How can I visually identify if my this compound solution has aggregated?

A common sign of aggregation is the appearance of cloudiness or precipitate in your solution after diluting a stock solution (e.g., in DMSO) into an aqueous buffer. Even if not visibly cloudy, nano- to micro-sized aggregates may be present that can still affect your experiment.

Q3: What are the primary methods to prevent or resolve this compound aggregation?

The main strategies to enhance the solubility and prevent the aggregation of this compound in aqueous solutions include:

  • Use of Surfactants/Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can help to disperse the compound and prevent aggregation.[2][3][4]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.[1][5][6][7]

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[8] Systematically testing a range of pH values for your buffer may identify a condition where this compound is more soluble.

  • Use of Co-solvents: While this compound is typically dissolved in a stock solution of an organic solvent like DMSO, carefully optimizing the final concentration of the co-solvent in the aqueous buffer can sometimes maintain solubility.

Troubleshooting Guide

This guide provides a structured approach to troubleshoot aggregation issues with this compound.

Problem Possible Cause Suggested Solution
Cloudiness or precipitate observed upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous buffer.1. Decrease Final Concentration: Lower the final concentration of this compound in your assay. 2. Add a Non-Ionic Detergent: Incorporate a low concentration (e.g., 0.01-0.1%) of Tween-20 or Triton X-100 into your aqueous buffer before adding the this compound stock solution.[3][4] 3. Use a Cyclodextrin: Prepare the this compound solution in a buffer containing an optimized concentration of hydroxypropyl-β-cyclodextrin (HP-β-CD).[5][6][7]
Inconsistent or non-reproducible results in functional assays. Formation of sub-visible aggregates that are interfering with the assay by non-specifically interacting with target proteins or other assay components.1. Perform a Detergent Test: Run your assay with and without a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant change in the activity of this compound in the presence of the detergent suggests aggregation-based interference.[3] 2. Characterize Particle Size: Use Dynamic Light Scattering (DLS) to determine if aggregates are present in your this compound solution under your experimental conditions.
Loss of this compound activity over time in aqueous solution. The compound may be unstable or aggregating over the course of the experiment.1. Assess Stability: Prepare your this compound working solutions fresh for each experiment. 2. Optimize Buffer Conditions: Evaluate the stability of this compound in different buffer compositions, pH, and ionic strengths.[8]

Quantitative Data Summary

Agent Typical Concentration Range Notes
Tween-20 0.01% - 0.1% (v/v)A mild non-ionic detergent effective in reducing surface tension and preventing non-specific binding.[4]
Triton X-100 0.01% - 0.1% (v/v)A non-ionic detergent commonly used to solubilize proteins and prevent aggregation.[2][3][4] Can sometimes interfere with certain assays.[9]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 50 mMForms inclusion complexes with hydrophobic molecules to increase their aqueous solubility.[5][6][7] The optimal concentration needs to be determined empirically.

Experimental Protocols

Protocol 1: Shake-Flask Method for Assessing Aqueous Solubility

This protocol provides a basic method to estimate the kinetic solubility of this compound in a chosen aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • Microplate reader or HPLC for quantification

Procedure:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Add a small volume of the this compound stock solution to a larger volume of the aqueous buffer in a microcentrifuge tube to achieve the desired final concentration. Prepare a series of dilutions.

  • Include a control tube with the same final concentration of DMSO in the buffer without this compound.

  • Incubate the tubes with shaking at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) to allow for equilibration.

  • After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at the λmax of this compound or by creating a standard curve on an HPLC).

  • The measured concentration represents the kinetic solubility under these conditions.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a technique used to measure the size distribution of particles in a solution. It is a sensitive method to detect the presence of aggregates.

Materials:

  • This compound solution prepared in the final aqueous buffer

  • DLS instrument

  • Low-volume DLS cuvette

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare the this compound solution in the desired aqueous buffer at the concentration to be used in the experiment.

  • Filter the buffer using a 0.22 µm syringe filter to remove any dust or particulate matter.

  • Centrifuge the this compound solution at high speed (>10,000 x g) for 10 minutes to remove any large, pre-existing aggregates.

  • Carefully transfer the supernatant to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's instructions.

  • Analyze the resulting data. A monodisperse sample (single peak at a small hydrodynamic radius) indicates a lack of aggregation, while a polydisperse sample or the presence of larger particles suggests aggregation.

Visualizations

A3_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response This compound This compound A3R A3 Adenosine Receptor This compound->A3R Antagonist (blocks activation) G_protein Gi/Gq Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Decreases Response Modulation of Cellular Functions cAMP->Response IP3_DAG IP3 & DAG PLC->IP3_DAG Increases IP3_DAG->Response MAPK->Response

Caption: A3 Adenosine Receptor signaling pathway antagonized by this compound.

Troubleshooting_Workflow Start Start: this compound Aggregation Suspected Check_Visual Visually inspect solution for cloudiness/precipitate Start->Check_Visual Cloudy Cloudy/ Precipitate Check_Visual->Cloudy Clear Appears Clear Check_Visual->Clear Optimize Implement Solutions: - Lower Concentration - Add Detergent - Use Cyclodextrin - Adjust pH Cloudy->Optimize Detergent_Test Perform assay with/ without non-ionic detergent (e.g., 0.01% Triton X-100) Clear->Detergent_Test Sig_Change Significant change in activity? Detergent_Test->Sig_Change No_Sig_Change No significant change Detergent_Test->No_Sig_Change DLS_Analysis Analyze particle size with Dynamic Light Scattering (DLS) Agg_Detected Aggregates Detected? DLS_Analysis->Agg_Detected No_Agg_Detected No Aggregates Detected DLS_Analysis->No_Agg_Detected Sig_Change->Optimize No_Sig_Change->DLS_Analysis Agg_Detected->Optimize Proceed Proceed with Experiment No_Agg_Detected->Proceed Optimize->Start Re-evaluate

Caption: Workflow for troubleshooting this compound aggregation.

References

Technical Support Center: Species Variability of MRS-1191 at the A3 Adenosine Receptor (A3AR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the species-specific differences in the pharmacological activity of MRS-1191 at the human, mouse, and rat A3 adenosine receptors (A3AR).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and A3AR across different species.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why am I seeing potent antagonism of this compound in my human A3AR assay but little to no effect in my mouse or rat A3AR assay? This is the expected result due to significant species variability of the A3AR. This compound is a potent antagonist of the human A3AR but is significantly less potent or inactive at rodent A3ARs.[1][2]- Confirm the species of your cell line or tissue preparation. - For rodent studies, consider using an alternative A3AR antagonist with better cross-species activity, such as MRS-1523.[1] - If you must use this compound in rodent models, be aware of its low potency and potential for incomplete inhibition.[1]
My competition binding assay with this compound in mouse or rat A3AR preparations shows incomplete displacement of the radioligand, even at high concentrations. Is this normal? Yes, this phenomenon has been reported. This compound can exhibit incomplete inhibition of radioligand binding at mouse and rat A3ARs.[1]- This may be an inherent property of the compound at these specific receptors. - Ensure your assay conditions (e.g., buffer composition, incubation time) are optimized. - Consider that the data may not fit a standard one-site binding model.
I am observing unexpected off-target effects in my in-vivo mouse study with this compound. While this compound is selective for the human A3AR, its selectivity profile may differ in rodents. At the high concentrations needed to see any effect at the rodent A3AR, off-target effects at other receptors are more likely.- Perform counter-screening against other adenosine receptor subtypes (A1, A2A, A2B) in your species of interest to determine the selectivity profile. - Lower the dose of this compound and accept that you may only achieve partial A3AR antagonism.
My functional assay (e.g., cAMP) results with this compound in rat cells are not correlating well with my binding affinity data. Functional activity does not always directly correlate with binding affinity, especially across species. Differences in receptor coupling efficiency and downstream signaling pathways can influence the observed functional response.- Verify the functional coupling of the A3AR in your specific cell system. - Use a reference A3AR agonist to confirm the expected signaling response (e.g., inhibition of adenylyl cyclase). - Be cautious when directly comparing binding (Ki) and functional (IC50/KB) data, especially with compounds exhibiting complex pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the species variability of this compound at the A3AR?

A1: The significant pharmacological differences of this compound between human and rodent A3ARs are primarily due to genetic divergence. The amino acid sequence identity between human and mouse A3ARs is only about 73%.[2] This difference in the protein structure of the receptor leads to a different binding pocket and, consequently, a much lower binding affinity for this compound in rodents.

Q2: How potent is this compound at the human, mouse, and rat A3ARs?

A2: this compound is a potent antagonist at the human A3AR, with reported Ki and KB values in the nanomolar range.[3][4] In contrast, it is significantly less potent at the rat A3AR, with a Ki value in the micromolar range.[1] At the mouse A3AR, it is considered largely inactive, showing only 32% inhibition of radioligand binding at a concentration of 10 µM.[2]

Q3: Can I use this compound for in-vivo studies in mice or rats?

A3: While it has been used in some mouse studies, particularly in ophthalmology research where it was found to lower intraocular pressure, its use in rodents should be approached with caution due to its low potency and potential for off-target effects at the high concentrations required.[5] For studies aiming to confirm an A3AR-mediated mechanism in rodents, alternative antagonists with better affinity for the rodent receptors are recommended.[1]

Q4: What are the downstream signaling pathways of the A3AR?

A4: The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o inhibitory proteins.[2] Activation of A3AR typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, stimulating the phospholipase C (PLC) pathway.

Quantitative Data Summary

The following tables summarize the reported binding affinity and functional activity of this compound at human, mouse, and rat A3ARs.

Table 1: Binding Affinity of this compound at Human, Mouse, and Rat A3AR

SpeciesReceptorParameterValue (nM)Reference
HumanA3ARKi31.4[3]
RatA3ARKi1420[1]
MouseA3AR% Inhibition32% at 10,000 nM[2]

Note: A specific Ki or IC50 value for mouse A3AR is not consistently reported, with literature indicating it is "largely inactive" or shows "incomplete inhibition".[1][2]

Table 2: Functional Activity of this compound at Human A3AR

SpeciesReceptorParameterValue (nM)Reference
HumanA3ARKB92[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity (Ki) of this compound for the A3AR.

1. Membrane Preparation:

  • Culture cells stably expressing the human, mouse, or rat A3AR (e.g., CHO or HEK-293 cells).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • A range of concentrations of this compound (or vehicle for total binding).

    • A non-selective antagonist (e.g., 10 µM NECA) for determining non-specific binding.

    • A fixed concentration of a suitable radioligand (e.g., [125I]I-AB-MECA).

    • The cell membrane preparation.

  • Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.

3. Filtration and Counting:

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the trapped radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol describes a general method to assess the functional antagonism of this compound at the A3AR.

1. Cell Culture and Plating:

  • Culture cells expressing the A3AR of interest in a suitable medium.

  • Seed the cells into a 96-well plate at an optimized density and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.

  • Pre-incubate the cells with various concentrations of this compound for a specific duration.

  • Add a fixed concentration of an A3AR agonist (e.g., 2-Cl-IB-MECA) in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

  • Incubate for a defined period to allow for changes in intracellular cAMP levels.

3. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays) according to the manufacturer's instructions.

4. Data Analysis:

  • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.

  • Determine the IC50 value of this compound, which is the concentration that inhibits 50% of the agonist-induced response.

  • The antagonist dissociation constant (KB) can be calculated using the Schild equation if a full Schild analysis is performed.

Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR Gi Gi/o A3AR->Gi Activates Gq Gq A3AR->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) IP3_DAG IP3 + DAG PLC->IP3_DAG Gi->AC Inhibits Gq->PLC Activates Agonist Adenosine Agonist Agonist->A3AR Binds ATP ATP ATP->cAMP Converts PIP2 PIP2 PIP2->IP3_DAG Hydrolyzes

Caption: A3 Adenosine Receptor (A3AR) signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Cell Membranes (Expressing A3AR) incubation 3. Incubate Membranes with Radioligand & this compound prep_membranes->incubation prep_reagents 2. Prepare Reagents (this compound, Radioligand) prep_reagents->incubation filtration 4. Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting 5. Measure Radioactivity filtration->counting analysis 6. Calculate IC50 and Ki counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Logical_Relationship cluster_species Species cluster_affinity This compound Affinity Human Human A3AR High High Affinity (Potent Antagonist) Human->High Rat Rat A3AR Low Low Affinity (Weak Antagonist) Rat->Low Mouse Mouse A3AR Very_Low Very Low Affinity (Largely Inactive) Mouse->Very_Low

Caption: Species variability of this compound affinity for A3AR.

References

Incomplete antagonism of MRS-1191 in rodent models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo application of MRS-1191, particularly focusing on the phenomenon of its incomplete antagonism in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR).[1][2] It acts by competitively binding to the A3AR, thereby blocking the effects of endogenous adenosine and other A3AR agonists.[3] In human A3ARs, it demonstrates high selectivity over other adenosine receptor subtypes.[4]

Q2: We are observing a less than complete blockade of A3AR effects in our rat/mouse model, even at high doses of this compound. Is this expected?

Yes, this is a documented phenomenon. Studies have shown that this compound exhibits incomplete inhibition of agonist binding to both mouse and rat A3 adenosine receptors.[5] This intrinsic property is a primary reason for observing incomplete antagonism in rodent models.

Q3: Why does this compound show incomplete antagonism specifically in rodents?

The incomplete antagonism is linked to significant species-specific differences in the binding affinity of this compound for the A3AR. This compound is considerably more potent at the human A3AR than at the rodent orthologs. For instance, the affinity of this compound is over 100-fold lower at the rat A3AR compared to the human A3AR.[3] This lower affinity in rodents contributes to the difficulty in achieving complete receptor blockade in vivo.

Q4: Are there alternative A3AR antagonists that may be more suitable for rodent studies?

Yes, researchers have explored other A3AR antagonists. For instance, MRS-1523 has been shown to have a more comparable (though still weaker than human) affinity for both mouse and rat A3ARs.[5] Another compound, DPTN, has also been identified as a potent A3AR antagonist in all three species (human, mouse, and rat).[5] The choice of antagonist should be guided by the specific experimental needs and a thorough review of the literature for the specific rodent species and model being used.

Troubleshooting Guide

Issue: Sub-optimal or inconsistent antagonism of A3AR in rodent experiments.

Potential Cause 1: Species-Specific Low Affinity

  • Explanation: As detailed in the FAQs, this compound has significantly lower affinity for rodent A3ARs compared to human A3ARs.[3][4][6] This is a primary reason for observing a partial or incomplete antagonist effect.

  • Troubleshooting Steps:

    • Confirm Receptor Affinity: Review the literature for the reported Ki or KB values of this compound for the specific rodent species you are using (see Table 1).

    • Dose-Response Study: If not already performed, conduct a dose-response study in your model to determine the maximal achievable inhibition with this compound. Be aware that a full blockade may not be possible.

    • Consider Alternatives: If complete antagonism is critical for your study, consider using an alternative antagonist with higher affinity for rodent A3ARs, such as DPTN or MRS-1523.[5]

Potential Cause 2: Pharmacokinetic Properties in Rodents

  • Explanation: The in vivo efficacy of any compound is dependent on its absorption, distribution, metabolism, and excretion (ADME) profile. Poor bioavailability, rapid metabolism, or rapid clearance of this compound in your rodent model could lead to insufficient plasma and tissue concentrations to effectively antagonize the A3AR.

  • Troubleshooting Steps:

    • Review Pharmacokinetic Data: Search for published pharmacokinetic data for this compound in the relevant rodent species.

    • Optimize Dosing Regimen: Based on available pharmacokinetic data or empirical testing, adjust the dosing route, frequency, and vehicle to optimize exposure. For example, continuous infusion via an osmotic minipump may provide more stable plasma concentrations than bolus injections.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If feasible, conduct a PK/PD study to correlate this compound plasma concentrations with the degree of A3AR antagonism in your model.

Potential Cause 3: Off-Target Effects

  • Explanation: While this compound is reported to be selective for the A3AR, at higher concentrations required to partially overcome the low affinity in rodents, the risk of off-target effects increases. These off-target effects could confound the interpretation of your results.

  • Troubleshooting Steps:

    • Review Selectivity Data: Examine the selectivity profile of this compound against other adenosine receptor subtypes and other potential off-target proteins in rodents (see Table 2).

    • Use Control Experiments: Include appropriate control experiments to rule out off-target effects. This may involve using a structurally different A3AR antagonist or using A3AR knockout animals if available.

Data Presentation

Table 1: Binding Affinity of this compound at A3 Adenosine Receptors

SpeciesReceptorKi (nM)Reference
HumanA331.4[4]
RatA31420[4]
MouseA3Inactive (32% inhibition at 10 µM)[6]

Table 2: Selectivity of this compound

Receptor Subtype (Rat)Selectivity vs. Rat A1Reference
A328-fold[4]

Experimental Protocols

Protocol 1: In Vivo Antagonism of A3AR in a Rat Model of Ischemic Preconditioning
  • Objective: To assess the ability of this compound to block the cardioprotective effects of ischemic preconditioning (IP), which are partially mediated by A3AR activation.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Anesthetize rats and perform a thoracotomy to expose the heart.

    • Ligate a major coronary artery for a defined period (e.g., 15 minutes) to induce ischemia, followed by reperfusion.

    • Drug Administration: Administer this compound (e.g., 3.3 mg/kg, i.p.) or vehicle (e.g., dimethylacetamide - DMAC) prior to the ischemic preconditioning protocol.[7]

    • Ischemic Preconditioning (IP): Subject the animals to a brief period of ischemia and reperfusion before the sustained ischemic insult.

    • Measurement of Infarct Size: After the full ischemic period and reperfusion, excise the heart, and use staining techniques (e.g., triphenyltetrazolium chloride) to measure the infarct size relative to the area at risk.

    • Data Analysis: Compare the infarct size between vehicle-treated and this compound-treated groups to determine the extent of antagonism.

Protocol 2: Assessment of A3AR Antagonism in the Rat Hippocampus
  • Objective: To evaluate the selectivity of this compound in antagonizing A3AR-mediated effects on synaptic transmission in the hippocampus.

  • Model: Brain slices from rat hippocampus.

  • Procedure:

    • Prepare acute hippocampal slices from adult rats.

    • Maintain slices in an interface or submerged recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Electrophysiology: Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

    • Agonist Application: Apply a selective A3AR agonist (e.g., Cl-IB-MECA) to the bath and observe its effect on A1AR-mediated responses (e.g., inhibition of fEPSPs by adenosine).[8]

    • Antagonist Application: Pre-incubate slices with this compound (e.g., 10 µM) before co-application with the A3AR agonist.[4]

    • Data Analysis: Determine if this compound can block the effects of the A3AR agonist on A1AR sensitivity.

Mandatory Visualizations

a3ar_signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular A3R A3 Adenosine Receptor G_protein Gi/o Protein A3R->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG IP3 & DAG PLC->IP3_DAG PIP2 Hydrolysis Ca_release Ca2+ Release IP3_DAG->Ca_release Mobilization Ca_release->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathways.

troubleshooting_workflow start Incomplete Antagonism Observed in Rodent Model check_affinity Is this compound affinity for rodent A3AR sufficient? start->check_affinity check_pk Are plasma/tissue concentrations adequate? check_affinity->check_pk No solution_alt_antagonist Consider alternative antagonist (e.g., DPTN, MRS-1523) check_affinity->solution_alt_antagonist Yes check_off_target Could off-target effects be a factor? check_pk->check_off_target No solution_optimize_dose Optimize dosing regimen (route, frequency, vehicle) check_pk->solution_optimize_dose Yes solution_control_expts Perform control experiments (e.g., knockout model) check_off_target->solution_control_expts Yes

Caption: Troubleshooting Workflow for this compound.

References

Optimizing MRS-1191 concentration for effective A3AR antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS-1191, a selective A3 adenosine receptor (A3AR) antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist for the human A3 adenosine receptor (A3AR).[1] It belongs to the 1,4-dihydropyridine class of compounds.[1] Its primary mechanism of action is competitive antagonism, meaning it binds to the A3AR at the same site as the endogenous agonist adenosine (or synthetic agonists like IB-MECA), but without activating the receptor. This binding event blocks the receptor, preventing the agonist from binding and initiating downstream signaling cascades, such as the inhibition of adenylyl cyclase.[1][2]

Q2: How selective is this compound for the human A3AR compared to other adenosine receptors?

A2: this compound displays high selectivity for the human A3AR. It is reported to be approximately 1,300-fold more selective for the human A3AR than for human A1 and A2A receptors.[1] This high selectivity is crucial for minimizing off-target effects and ensuring that observed experimental outcomes are attributable to the specific blockade of the A3AR.

Q3: Does the potency of this compound vary across different species?

A3: Yes, there is significant species-dependent variation in the potency of this compound. While it is a potent antagonist at the human A3AR, it exhibits considerably lower affinity for rodent A3ARs.[3] For instance, its binding affinity for the rat A3AR is in the micromolar range (Ki = 1.42 µM), and it is largely considered inactive at the mouse A3AR.[1][3] This is a critical consideration when designing and interpreting animal studies.

Troubleshooting Guide

Q4: I am not observing any antagonist activity with this compound in my cell-based assay. What are the possible reasons?

A4: Several factors could contribute to a lack of antagonist effect. Consider the following troubleshooting steps:

  • Species of Receptor: Confirm the species from which your target A3AR originates. This compound is significantly less potent at rat and mouse A3ARs compared to the human receptor.[3] If you are using rodent cells or receptors, a much higher concentration may be needed, or an alternative antagonist might be more suitable.

  • Concentration Range: Ensure you are using an appropriate concentration range. For human A3AR, antagonism is typically observed in the nanomolar range (e.g., 10-100 nM).[1][4] You may need to perform a dose-response curve to determine the optimal concentration for your specific system.

  • Agonist Concentration: The effectiveness of a competitive antagonist depends on the concentration of the agonist being used. If the agonist concentration is too high, it can outcompete the antagonist. Try reducing the agonist concentration to a level that elicits a submaximal response (e.g., EC80).

  • Solubility and Stability: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your stock solution (typically DMSO) and diluted correctly in your aqueous assay buffer. Poor solubility can drastically reduce the effective concentration. Also, verify the stability of the compound under your specific experimental conditions (e.g., temperature, pH, incubation time).

  • Cell Health and Receptor Expression: Confirm that your cells are healthy and express a sufficient level of functional A3ARs. Low receptor density can lead to a diminished signal window, making it difficult to observe antagonism.

Q5: What is the recommended starting concentration for an in vitro experiment using this compound?

A5: The optimal concentration depends on the specific assay and the species of the receptor.

  • For human A3AR: A good starting point is 100 nM. This concentration has been shown to effectively block adenosine-triggered effects in human cell lines.[4][5] To determine the potency (IC50 or K_B_), a concentration range from 1 nM to 1 µM is recommended.

  • For rat A3AR: A much higher concentration is required due to lower affinity. Consider starting in the range of 1-10 µM.[1]

  • For mouse A3AR: this compound is largely inactive, and alternative antagonists should be considered.[3]

Q6: My results with this compound are inconsistent. What could be causing this variability?

A6: Inconsistent results often stem from issues with compound handling or assay conditions.

  • Compound Precipitation: Ensure this compound does not precipitate out of solution when diluted from the DMSO stock into your aqueous experimental buffer. Visually inspect for any cloudiness. Reducing the final DMSO concentration in your assay can help.

  • Adsorption to Plastics: Hydrophobic compounds like this compound can adsorb to plastic labware. Consider using low-adhesion plastics or pre-treating labware with a bovine serum albumin (BSA) solution.

  • Inconsistent Agonist Stimulation: Ensure your agonist preparation and concentration are consistent across experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.

Quantitative Data for this compound

The following tables summarize key quantitative data for this compound from published literature.

Parameter Species Value Assay Type Reference
K_i_ Human31 nMRadioligand Binding ([¹²⁵I]I-AB-MECA)[1]
K_B_ Human92 nMAdenylate Cyclase Inhibition[1][2]
IC_50_ Human~42 nMCell Shrinkage (NPE cells)[4]
IC_50_ Chick~10 nMCardioprotection Assay[1]
K_i_ Rat1.42 µMRadioligand Binding[1][3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (K_i_) of this compound for the A3AR.

  • Preparation: Use cell membranes prepared from cells overexpressing the A3AR (e.g., HEK-293 cells).

  • Incubation Mixture: In each well of a 96-well plate, combine:

    • Cell membranes (50-100 µg protein).

    • A fixed concentration of a radiolabeled A3AR agonist, such as [¹²⁵I]I-AB-MECA (e.g., 0.5 nM).

    • Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase).

  • Nonspecific Binding: In separate wells, add a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA) to determine nonspecific binding.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to calculate the IC_50_. Convert the IC_50_ to a K_i_ value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (Antagonism)

This assay measures the ability of this compound to block agonist-induced inhibition of cyclic AMP (cAMP) production.

  • Cell Plating: Plate A3AR-expressing cells in a 96-well plate and grow to near confluency.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor like rolipram (10 µM) to prevent cAMP degradation.

  • Stimulation: Add an A3AR agonist (e.g., IB-MECA at its EC_80_ concentration) in the presence of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Analysis: Plot the cAMP concentration against the log concentration of this compound. The resulting sigmoidal curve will show this compound reversing the agonist's inhibitory effect. Calculate the IC_50_ from this curve.

Visualizations

A3AR_Signaling_Pathway cluster_agonist Agonist Activation cluster_antagonist Antagonist Blockade Agonist Adenosine / IB-MECA A3AR_active A3AR (Active) Agonist->A3AR_active Gi Gi Protein (Active) A3AR_active->Gi AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited αi cAMP_low [cAMP] ↓ AC_inhibited->cAMP_low MRS1191 This compound A3AR_inactive A3AR (Inactive) MRS1191->A3AR_inactive Binds & Blocks AC_active Adenylyl Cyclase (Basal Activity) A3AR_inactive->AC_active No Gi Activation Agonist_blocked Agonist Agonist_blocked->A3AR_inactive Cannot Bind

Caption: A3AR signaling pathway showing agonist activation versus antagonist blockade.

Experimental_Workflow start Start: Hypothesis (this compound will block A3AR effect) prep Prepare Reagents (Cells, this compound stock, Agonist) start->prep pretreat Pre-incubate Cells with this compound (Dose-Response) prep->pretreat stimulate Stimulate with A3AR Agonist (e.g., IB-MECA at EC80) pretreat->stimulate measure Measure Functional Readout (e.g., cAMP levels) stimulate->measure analyze Data Analysis (Calculate IC50 / KB) measure->analyze end Conclusion analyze->end

Caption: General experimental workflow for testing this compound antagonism.

Troubleshooting_Flowchart start Problem: No antagonist effect observed q_species Are you using human A3AR? start->q_species a_species_no Action: Use much higher [this compound] or consider a different antagonist for rodent A3AR. q_species->a_species_no No q_conc Is [this compound] in 10-1000 nM range? q_species->q_conc Yes a_conc_no Action: Perform a full dose-response curve to find optimal concentration. q_conc->a_conc_no No q_agonist Is agonist [C] at EC80 or below? q_conc->q_agonist Yes a_agonist_no Action: Lower agonist concentration to avoid out-competing this compound. q_agonist->a_agonist_no No q_solubility Did you check for compound precipitation? q_agonist->q_solubility Yes a_solubility_no Action: Verify solubility in assay buffer. Lower final [DMSO] if necessary. q_solubility->a_solubility_no No end Review cell health, receptor expression, and protocol. q_solubility->end Yes

Caption: Troubleshooting flowchart for experiments with this compound.

References

Potential off-target effects of MRS-1191 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of MRS-1191, a potent and selective A3 adenosine receptor (A3AR) antagonist. The primary focus is to address potential off-target effects that may be observed at high concentrations during in vitro and in vivo experiments.

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental outcomes that may arise from the use of high concentrations of this compound.

Q1: My experimental results are inconsistent with the known pharmacology of A3AR antagonism. Could this be due to off-target effects of this compound?

A1: Yes, at high concentrations, the likelihood of off-target activity increases for any pharmacological tool. While this compound is a selective A3AR antagonist, it is crucial to consider and investigate potential off-target effects if you observe unexpected results.

Troubleshooting Steps:

  • Confirm On-Target Activity: Ensure that this compound is behaving as expected at the A3AR in your experimental system. Run a concentration-response curve for this compound against an A3AR agonist to confirm its antagonistic potency (IC50).

  • Literature Review: Conduct a thorough literature search for any reported off-target activities of this compound or structurally related compounds.

  • Use a Structurally Unrelated A3AR Antagonist: To confirm that the observed effect is mediated by A3AR antagonism, use a different, structurally unrelated A3AR antagonist. If the alternative antagonist produces the same effect, it is more likely to be an on-target effect.

  • Test in a Null System: If possible, repeat the experiment in a cell line or tissue that does not express the A3AR. An effect observed in this null system would strongly suggest an off-target mechanism.

  • Consider Potential Off-Targets: Based on the chemical structure of this compound (a dihydropyridine derivative), potential off-target families could include other G-protein coupled receptors (GPCRs), ion channels, and kinases. Consider performing counter-screening against a panel of relevant receptors and enzymes.

Q2: I am observing a decrease in cell viability at high concentrations of this compound. Is this a known effect?

A2: While specific cytotoxicity data for this compound at high concentrations is not extensively reported in the public domain, decreased cell viability can be a consequence of off-target effects or non-specific compound toxicity.

Troubleshooting Steps:

  • Determine the Cytotoxic Concentration (CC50): Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the concentration at which this compound induces cytotoxicity in your specific cell type.

  • Compare with On-Target Potency: Compare the CC50 value with the IC50 for A3AR antagonism. A large therapeutic window (high CC50/IC50 ratio) suggests that the cytotoxicity is less likely to interfere with on-target studies.

  • Control for Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not contributing to the observed cytotoxicity. Run a vehicle control with the same solvent concentration.

  • Apoptosis vs. Necrosis Assays: To understand the mechanism of cell death, consider running assays to distinguish between apoptosis and necrosis (e.g., annexin V/propidium iodide staining).

Frequently Asked Questions (FAQs)

Q1: What is the reported selectivity of this compound for the human A3 adenosine receptor?

A1: this compound is a potent and selective antagonist for the human A3 adenosine receptor. It has a reported Ki value of 31.4 nM and a KB value of 92 nM for the human A3 receptor.[1] It is reported to be highly selective for the human A3 receptor versus the human A1 receptor.[1]

Q2: At what concentrations should I be concerned about potential off-target effects of this compound?

A2: As a general rule of thumb in pharmacology, concentrations exceeding 100-fold of the Ki or IC50 value for the primary target should be interpreted with caution. For this compound, this would be in the micromolar range. However, the exact concentration at which off-target effects become apparent is highly dependent on the experimental system and the specific off-target.

Q3: What are the known on-target signaling pathways of the A3 adenosine receptor that this compound antagonizes?

A3: The A3 adenosine receptor is a Gi/Go-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] It can also activate other signaling pathways, including the stimulation of phosphoinositide-specific phospholipase C (PLC) and modulation of mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist, blocks these agonist-induced signaling events.

Q4: Are there any known off-targets for this compound?

Quantitative Data for this compound

ParameterSpeciesReceptor/Cell LineValueReference
Ki HumanA3 Adenosine Receptor31.4 nM[1]
KB HumanA3 Adenosine Receptor92 nM[1]
IC50 CHO Cells (expressing A3AR)A3 Adenosine Receptor120 nM[1]

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

Objective: To determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human A3 adenosine receptor.

  • [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide) as the radioligand.

  • This compound (test compound).

  • Non-selective adenosine receptor agonist (e.g., NECA) for determining non-specific binding.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • 96-well filter plates (e.g., Millipore).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound (or vehicle for total binding, or a high concentration of a non-selective agonist for non-specific binding), and 50 µL of [125I]AB-MECA at a concentration close to its Kd.

  • Add 50 µL of cell membrane suspension (containing 20-50 µg of protein) to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

Objective: To determine the functional antagonist potency (IC50) of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK-293 cells stably expressing the human A3 adenosine receptor.

  • A3AR agonist (e.g., 2-Cl-IB-MECA).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., LANCE cAMP kit, HTRF cAMP kit, or similar).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of the A3AR agonist (typically the EC80) in the presence of forskolin.

  • Incubate for the time recommended by the cAMP assay kit manufacturer (usually 15-30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a concentration-response curve for this compound's inhibition of the agonist effect.

  • Determine the IC50 value using non-linear regression analysis.

Visualizations

A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist A3R Agonist (e.g., 2-Cl-IB-MECA) A3AR A3 Adenosine Receptor (A3AR) Agonist->A3AR Activates MRS1191 This compound MRS1191->A3AR Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: A3 Adenosine Receptor Signaling Pathway.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is this compound concentration >> Ki/IC50? Start->Check_Concentration On_Target_Investigation Investigate On-Target Mechanism Check_Concentration->On_Target_Investigation No Off_Target_Investigation Investigate Off-Target Effects Check_Concentration->Off_Target_Investigation Yes Confirm_Potency Confirm this compound Potency (IC50 in your system) On_Target_Investigation->Confirm_Potency Alternative_Antagonist Use Structurally Unrelated A3AR Antagonist Off_Target_Investigation->Alternative_Antagonist On_Target_Conclusion Result Likely On-Target Confirm_Potency->On_Target_Conclusion Null_System Test in A3AR-Null System Alternative_Antagonist->Null_System Counter_Screen Perform Counter-Screening (GPCRs, Kinases, etc.) Null_System->Counter_Screen Cytotoxicity_Assay Run Cytotoxicity Assay (e.g., MTT) Counter_Screen->Cytotoxicity_Assay Off_Target_Conclusion Result Likely Off-Target Cytotoxicity_Assay->Off_Target_Conclusion

References

Technical Support Center: Interpreting Unexpected Results in cAMP Assays with MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in cyclic AMP (cAMP) assays, with a specific focus on the compound MRS-1191.

Frequently Asked Questions (FAQs)

Q1: I am using this compound as an A2A adenosine receptor antagonist in my cAMP assay, but I am not seeing any effect. Why?

A: A primary reason for the lack of effect is that this compound is not a selective antagonist for the A2A adenosine receptor. It is a potent and selective antagonist of the A3 adenosine receptor.[1][2][3] Therefore, in an assay specifically measuring A2A receptor activity, this compound is not expected to have a significant impact at concentrations where it selectively blocks the A3 receptor.

Q2: Could this compound have off-target effects on the A2A receptor at higher concentrations?

A: While this compound is highly selective for the A3 receptor, like any pharmacological tool, it may exhibit off-target effects at very high concentrations. However, relying on such non-specific interactions is not a valid experimental approach. It is crucial to use antagonists that are selective for the receptor of interest. For A2A receptor antagonism, compounds like ZM241385 or SCH 58261 are more appropriate choices.

Q3: I am not using an agonist, but I still see a basal level of cAMP in my A2A receptor-expressing cells. Is this normal?

A: Yes, it is well-documented that the A2A adenosine receptor can exhibit constitutive activity.[4] This means that the receptor can signal and stimulate cAMP production even in the absence of an agonist. This basal signaling is an important factor to consider when interpreting your assay results.

Q4: What is the difference between a neutral antagonist and an inverse agonist in a cAMP assay?

A: A neutral antagonist binds to the receptor and prevents an agonist from binding and activating it, but it does not affect the receptor's basal (constitutive) activity. In a cAMP assay with a constitutively active receptor like A2A, a neutral antagonist alone will not change the basal cAMP level.

An inverse agonist , on the other hand, binds to the receptor and reduces its basal activity. In a cAMP assay, an inverse agonist would cause a decrease in the basal cAMP levels in the absence of an agonist.

Q5: My supposed "antagonist" is causing a decrease in the basal cAMP level. What does this mean?

A: If a compound decreases the basal cAMP level, it is likely acting as an inverse agonist, not a neutral antagonist. This indicates that the A2A receptors in your assay system have a significant level of constitutive activity that is being inhibited by your test compound.

Troubleshooting Guide

Unexpected Result Potential Cause Recommended Solution
No inhibition of agonist-induced cAMP production with this compound. Incorrect antagonist selection. This compound is an A3 receptor antagonist, not A2A.Use a validated and selective A2A receptor antagonist (e.g., ZM241385, SCH 58261). Verify the selectivity profile of your chosen antagonist.
High basal cAMP levels in the absence of an agonist. Constitutive activity of the A2A receptor.This is an inherent property of the receptor. To measure the effect of an antagonist, you must first stimulate the cells with an A2A agonist to increase cAMP production and then measure the antagonist's ability to block this increase.
Test compound shows no effect on its own. The compound may be a neutral antagonist.Test the compound in the presence of an A2A agonist. A neutral antagonist will only show an effect by inhibiting the agonist-induced response.
Test compound decreases basal cAMP levels. The compound is acting as an inverse agonist.This is a valid pharmacological finding. Report the compound as an inverse agonist and characterize its potency (IC50) for reducing basal cAMP.
High variability between replicate wells. Inconsistent cell seeding, reagent addition, or cell health issues.Ensure uniform cell seeding density. Use calibrated multichannel pipettes for reagent addition. Monitor cell viability and passage number.
Low signal-to-background ratio. Suboptimal assay conditions (e.g., cell number, agonist concentration, incubation time).Optimize cell number per well, agonist concentration (typically EC50 to EC80), and incubation times for both agonist and antagonist. Consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation, but be aware of its potential effects on adenosine receptors.[5]

Data Presentation

Table 1: Selectivity Profile of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A1>10,000
A2A>10,000
A2B>10,000
A331.4[2]

Table 2: Functional Antagonism of this compound

ReceptorAssayParameterValue (nM)
Human A3Adenylate Cyclase InhibitionKB92[3]
Human A3[35S]GTPγS BindingIC50120[2]

Experimental Protocols

Detailed Protocol: HTRF cAMP Antagonist Assay

This protocol is adapted for a Homogeneous Time-Resolved Fluorescence (HTRF) based cAMP assay, a common platform for such measurements.[6][7]

Materials:

  • Cells expressing the human A2A adenosine receptor

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • A2A receptor agonist (e.g., CGS 21680)

  • A2A receptor antagonist (e.g., ZM241385 - as a positive control)

  • Test compound (e.g., this compound - as a negative control for A2A)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP standard, d2-labeled cAMP, and anti-cAMP cryptate conjugate)

  • Low-volume 384-well white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture A2A receptor-expressing cells to ~80% confluency.

    • On the day of the assay, wash cells with PBS and detach them (e.g., using a non-enzymatic cell dissociation solution).

    • Centrifuge the cells and resuspend the pellet in stimulation buffer (e.g., HBSS with 20 mM HEPES) containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Determine cell density and adjust to the optimized concentration (typically 1,000-10,000 cells/well, to be determined empirically).

  • Antagonist Addition:

    • Prepare serial dilutions of your test compound and control antagonist in stimulation buffer.

    • Dispense 5 µL of the antagonist dilutions into the wells of a 384-well plate. For control wells, add 5 µL of buffer.

  • Cell Addition and Pre-incubation:

    • Add 5 µL of the cell suspension to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptor.

  • Agonist Stimulation:

    • Prepare the A2A agonist at a concentration that will give a final concentration in the well corresponding to its EC80 (determined from a prior agonist dose-response experiment).

    • Add 5 µL of the agonist solution to all wells except the basal control wells (add 5 µL of buffer instead).

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Following the HTRF kit manufacturer's instructions, prepare the d2-labeled cAMP and the anti-cAMP cryptate conjugate in the provided lysis buffer.

    • Add 5 µL of the d2-labeled cAMP solution to each well.

    • Add 5 µL of the anti-cAMP cryptate conjugate solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the 665/620 ratio and normalize the data. The signal is inversely proportional to the cAMP concentration.

Visualizations

A2A Receptor Signaling Pathway

G A2A Adenosine Receptor Signaling Pathway A2A_Agonist A2A Agonist A2A_Receptor A2A Receptor A2A_Agonist->A2A_Receptor Activates Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates substrates A2A_Antagonist A2A Antagonist (e.g., ZM241385) A2A_Antagonist->A2A_Receptor Blocks MRS1191 This compound (A3 Antagonist) MRS1191->A2A_Receptor No significant interaction at selective concentrations

Caption: A2A Adenosine Receptor Signaling Pathway.

Experimental Workflow for cAMP Antagonist Assay

G cAMP Antagonist Assay Workflow Start Start Prepare_Cells Prepare A2A-expressing cells Start->Prepare_Cells Add_Antagonist Add antagonist dilutions (e.g., this compound) Prepare_Cells->Add_Antagonist Pre_Incubate Pre-incubate (15-30 min) Add_Antagonist->Pre_Incubate Add_Agonist Add A2A agonist (EC80) Pre_Incubate->Add_Agonist Incubate Incubate (30 min) Add_Agonist->Incubate Lyse_Detect Lyse cells and add HTRF detection reagents Incubate->Lyse_Detect Read_Plate Read plate (620/665 nm) Lyse_Detect->Read_Plate Analyze Analyze Data Read_Plate->Analyze

Caption: Experimental Workflow for a cAMP Antagonist Assay.

Troubleshooting Logic for Unexpected Results

G Troubleshooting Logic for Unexpected cAMP Assay Results Start Unexpected Result No_Effect No antagonist effect with This compound? Start->No_Effect Check_Selectivity Verify antagonist selectivity. This compound is A3 selective. No_Effect->Check_Selectivity Yes High_Basal High basal cAMP without agonist? No_Effect->High_Basal No Use_Correct_Antagonist Solution: Use a validated A2A antagonist. Check_Selectivity->Use_Correct_Antagonist Constitutive_Activity A2A receptor has constitutive activity. High_Basal->Constitutive_Activity Yes Inverse_Agonist Does antagonist lower basal cAMP? High_Basal->Inverse_Agonist No Constitutive_Activity->Inverse_Agonist Is_Inverse_Agonist Compound is an inverse agonist. Inverse_Agonist->Is_Inverse_Agonist Yes Is_Neutral_Antagonist Compound is likely a neutral antagonist. Inverse_Agonist->Is_Neutral_Antagonist No Test_With_Agonist Solution: Test in the presence of an agonist. Is_Neutral_Antagonist->Test_With_Agonist

References

Navigating In Vivo Studies with MRS-1191: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting in vivo experiments utilizing MRS-1191, a potent and selective A3 adenosine receptor (A3AR) antagonist. This guide, presented in a question-and-answer format, directly addresses common challenges encountered during experimental design and execution, offering practical solutions and detailed protocols to ensure the rigor and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective competitive antagonist of the A3 adenosine receptor (A3AR).[1][2] It belongs to the 1,4-dihydropyridine class of non-purine antagonists.[1] The A3AR is a G-protein coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] this compound blocks the binding of adenosine and other A3AR agonists, thereby preventing these downstream signaling events.[1][2]

Q2: What are the potential therapeutic applications of this compound?

A2: A3AR antagonists like this compound are being investigated for a variety of therapeutic applications, including the treatment of asthma, inflammatory conditions, and acute brain ischemia.[1]

Q3: What are the key differences in this compound activity between species?

A3: Significant species-dependent differences in the affinity and activity of A3AR antagonists have been reported. While this compound is a potent antagonist at the human A3AR, it exhibits weaker affinity for the rat A3AR and is reported to be largely inactive at the mouse A3AR.[3] This is a critical consideration when selecting animal models for your in vivo studies. For research in rats, this compound may still be a viable option due to its selectivity over other adenosine receptor subtypes.[2]

Troubleshooting In Vivo Experiments

Issue 1: Poor Solubility and Vehicle Preparation

Q: My this compound is difficult to dissolve for in vivo administration. What are the recommended vehicles and preparation methods?

A: this compound is a poorly water-soluble compound, which presents a common challenge for in vivo studies. A suitable vehicle is crucial to ensure complete dissolution and accurate dosing.

Recommended Vehicle: A common approach for poorly soluble compounds is to use a co-solvent system. A suggested starting point for this compound is a mixture of Dimethyl sulfoxide (DMSO) and a polyethylene glycol (PEG), such as PEG300 or PEG400.

Protocol for Vehicle Preparation:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming (e.g., 37°C water bath) or brief sonication.[4][5]

  • Intermediate Dilution (Optional): Depending on the final desired concentration, you may need to make an intermediate dilution of the DMSO stock in the same solvent.

  • Final Formulation: For administration, the DMSO stock solution should be diluted with a suitable vehicle like corn oil or a mixture of PEG300/PEG400 and saline.[6] A common formulation involves a final concentration of 10% DMSO.[6] For example, to prepare a 1 mg/mL solution, you could mix your DMSO stock with PEG300 and then with saline to achieve the final desired concentrations of the drug and solvents. It is critical to add the DMSO stock to the aqueous buffer/vehicle and not the other way around to avoid precipitation. [4]

  • Final Concentration Check: Always visually inspect the final solution for any signs of precipitation before administration. The final concentration of DMSO should be kept as low as possible to avoid potential toxicity, ideally below 10% for most in vivo applications.

Table 1: Example Vehicle Formulations for In Vivo Administration

ComponentExample ConcentrationNotes
This compound1-10 mg/kgDose will be model-dependent.
DMSO5-10% (v/v)Used to initially dissolve the compound.
PEG300/PEG40020-40% (v/v)Acts as a co-solvent to maintain solubility.
Saline or Corn Oilq.s. to 100%The final diluent for injection.
Issue 2: Determining the Optimal In Vivo Dose

Q: How do I determine the appropriate dose of this compound for my animal model?

A: The optimal in vivo dose of this compound will depend on the animal species, the disease model, and the route of administration. Due to the limited number of published in vivo studies with this compound, dose-response studies are highly recommended.

Considerations for Dose Selection:

  • Species Specificity: As mentioned, this compound has significantly lower affinity for rodent A3ARs compared to human A3ARs.[3] Therefore, higher doses may be required in rats to achieve a pharmacological effect. Its use in mice may be challenging due to its reported inactivity.[3]

  • In Vitro Potency: The in vitro potency (Ki or IC50 values) can provide a starting point for dose range selection. This compound has a Ki of 31.4 nM for the human A3 receptor and an IC50 of approximately 10 nM in antagonizing the effects of an A3 agonist in chick ventricular myocytes.[1][6]

  • Literature Precedent: While specific in vivo dosage data for this compound is scarce, reviewing studies with other A3AR antagonists in similar models can provide guidance.

  • Pilot Studies: Conduct a pilot study with a range of doses to determine the effective dose range and to observe any potential adverse effects.

One study in mice used a 25 µM solution of this compound administered as eye drops to assess its effect on intraocular pressure.[7] However, this is a topical application and may not be directly translatable to systemic administration routes.

Issue 3: Unexpected or Lack of Efficacy

Q: I am not observing the expected effect of this compound in my in vivo experiment. What are the potential reasons?

A: Several factors could contribute to a lack of efficacy in your in vivo experiments.

Troubleshooting Steps:

  • Confirm Compound Activity: Before starting in vivo experiments, it is advisable to confirm the activity of your batch of this compound in a validated in vitro assay, such as an A3AR binding assay or a functional assay measuring cAMP levels.

  • Re-evaluate Species Selection: Given the species differences in A3AR pharmacology, ensure that your chosen animal model is appropriate for testing this compound.[3] Consider using a species with a higher affinity for the compound if possible, or be prepared to use significantly higher doses in rodents.

  • Check for Formulation Issues: Precipitation of the compound before or after administration can lead to a lower effective dose reaching the target tissue. Re-evaluate your vehicle and preparation method.

  • Pharmacokinetics and Bioavailability: The bioavailability of this compound after oral or intraperitoneal administration is currently unknown.[8][9][10] The compound may be rapidly metabolized or poorly absorbed, leading to insufficient plasma concentrations. Consider alternative routes of administration, such as intravenous injection, to bypass first-pass metabolism, though this may require a different formulation.

  • Dose and Dosing Regimen: The dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations over the desired period. A dose-response study and pharmacokinetic analysis can help optimize the dosing regimen.

Issue 4: Potential for Off-Target Effects

Q: How can I be sure that the observed effects are specific to A3AR antagonism?

A: While this compound is reported to be highly selective for the A3AR over other adenosine receptors, it is always good practice to include appropriate controls to confirm the specificity of the observed effects.[1]

Experimental Controls:

  • Vehicle Control: Always include a group of animals that receives the vehicle alone to control for any effects of the solvents.

  • Inactive Enantiomer/Analog (if available): If a structurally similar but inactive analog of this compound is available, it can be used as a negative control.

  • Rescue Experiments: In some models, it may be possible to co-administer an A3AR agonist to see if it can reverse the effects of this compound.

  • A3AR Knockout Animals: The most definitive way to confirm that the effects of this compound are mediated by the A3AR is to use A3AR knockout animals. In these animals, this compound should have no effect.

Experimental Protocols

Protocol 1: In Vitro Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol can be used to verify the antagonistic activity of this compound on the A3 adenosine receptor.

  • Cell Culture: Use a cell line stably expressing the human A3 adenosine receptor (e.g., CHO-hA3AR cells).

  • Cell Plating: Seed the cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 20-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Add an A3AR agonist (e.g., IB-MECA) at its EC80 concentration along with a stimulator of adenylyl cyclase, forskolin (e.g., 10 µM).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value.

Visualizing Key Pathways and Workflows

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine (Agonist) Adenosine->A3AR Activates MRS1191 This compound (Antagonist) MRS1191->A3AR Blocks Gi->AC Inhibits Gi->PLC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->Downstream PKC->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

InVivo_Troubleshooting_Workflow Start In Vivo Experiment with this compound Problem Unexpected Result or Lack of Efficacy Start->Problem Solubility Check Solubility & Vehicle Preparation Problem->Solubility Is the compound fully dissolved? Dose Review Dose & Administration Route Problem->Dose Is the dose appropriate? Species Verify Species Suitability Problem->Species Is the animal model suitable? Compound Confirm Compound Activity (In Vitro) Problem->Compound Is the compound active? Controls Assess Experimental Controls Problem->Controls Are controls adequate? Optimize Optimize Protocol Solubility->Optimize Dose->Optimize Species->Optimize Compound->Optimize Controls->Optimize Success Successful Experiment Optimize->Success

Caption: Troubleshooting Workflow for In Vivo Experiments.

References

High hydrophobicity of MRS-1191 and experimental considerations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS-1191. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges related to the high hydrophobicity of this potent and selective A3 adenosine receptor (A3R) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a potent and selective antagonist for the human A3 adenosine receptor (A3R).[1][2] It belongs to the 1,4-dihydropyridine class of compounds.[1][2] Due to its high affinity and selectivity for the A3R, it is a valuable tool for studying the physiological and pathological roles of this receptor in various systems, including its involvement in inflammation, cancer, and cardiovascular diseases.

Q2: What is the primary experimental challenge when working with this compound?

A2: The primary challenge is its high hydrophobicity and very poor water solubility.[3][4][5] This characteristic is common for many A3R antagonists and can lead to difficulties in preparing stable, homogenous solutions for in vitro and in vivo experiments, often resulting in compound precipitation.

Q3: What are the consequences of this compound precipitation in my experiment?

A3: Compound precipitation can lead to several experimental issues, including:

  • Inaccurate Dosing: The actual concentration of the compound in solution will be lower than intended, leading to erroneous dose-response curves and inaccurate pharmacological parameters.

  • Cellular Toxicity: Undissolved compound particles can cause physical stress or toxicity to cells, confounding experimental results.

  • Assay Interference: Precipitates can interfere with assay readouts, for example, by scattering light in absorbance or fluorescence-based assays.

Q4: How should I prepare a stock solution of this compound?

A4: Due to its low aqueous solubility, this compound should be dissolved in an appropriate organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution in aqueous media.

Possible Cause 1: High Final Concentration

The final concentration of this compound in the aqueous buffer or cell culture medium exceeds its solubility limit.

Solution:

  • Determine the Maximum Soluble Concentration: Before proceeding with your main experiment, perform a solubility test. Prepare a serial dilution of your this compound DMSO stock in your experimental medium and visually inspect for precipitation at various time points.

  • Lower the Working Concentration: If possible, adjust your experimental design to use a lower final concentration of this compound that remains within its soluble range.

Possible Cause 2: Rapid Solvent Exchange

Adding a concentrated DMSO stock directly and quickly to a large volume of aqueous medium can cause a rapid change in solvent polarity, leading to the compound "crashing out" of solution.

Solution:

  • Stepwise Dilution: Perform a serial dilution of the high-concentration DMSO stock in pre-warmed (37°C) aqueous medium.

  • Gradual Addition: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure gradual and thorough mixing.

Possible Cause 3: Low Temperature of Aqueous Medium

The solubility of many hydrophobic compounds, including this compound, decreases at lower temperatures.

Solution:

  • Pre-warm the Medium: Always use pre-warmed (37°C) cell culture medium or experimental buffer for dilutions.

Possible Cause 4: Components in the Medium

Certain components in complex media, such as high concentrations of salts or proteins, can affect the solubility of hydrophobic compounds.

Solution:

  • Test a Simpler Buffer: To determine if media components are the issue, test the solubility of this compound in a simpler buffered saline solution like PBS.

  • Serum Concentration: If using cell culture medium with serum, be aware that the final serum concentration can influence compound solubility. Consistency in serum batches is also important.

Quantitative Data

PropertyValueSource
Molecular Weight 477.55 g/mol [6]
Chemical Class 1,4-Dihydropyridine[1][2]
Target Human A3 Adenosine Receptor (A3R)[1][2]
Ki (human A3R) 31 nM[7]
KB (human A3R) 92 nM[1][2]
Solubility Very poor in water[3][4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of this compound (477.55 g/mol ), calculate the mass of the compound needed to achieve the desired stock concentration (e.g., for a 10 mM stock solution, weigh out 4.78 mg of this compound for 1 mL of DMSO).

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the weighed this compound powder.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, sonicate the tube in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there is no particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for Cell-Based Assays

This protocol describes the preparation of a working solution of this compound in cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To minimize the final DMSO concentration and reduce the risk of precipitation, first prepare an intermediate dilution of the stock solution in pure DMSO or pre-warmed cell culture medium.

  • Prepare Working Solution:

    • Add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium.

    • Crucially, add the stock solution dropwise while gently vortexing or swirling the medium. This gradual dilution is key to preventing precipitation.

    • For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock to 1 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.

  • DMSO Control: Always include a vehicle control in your experiments containing the same final concentration of DMSO as the wells treated with this compound.

Visualizations

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3R Gi Gi A3R->Gi Activates Gq Gq A3R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine Adenosine->A3R Agonist MRS1191 This compound MRS1191->A3R Antagonist Gi->AC Inhibits Gq->PLC Activates PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Ca2 Ca2+ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->Downstream PKC->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_controls Controls Stock Prepare High-Concentration This compound Stock in DMSO Dilution Serially Dilute Stock in Pre-warmed Medium Stock->Dilution Treatment Add this compound Working Solution to Cells Dilution->Treatment Cell_Culture Culture Cells in Multi-well Plates Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Readout Measure Assay Readout (e.g., cAMP levels) Incubation->Readout Vehicle_Control Vehicle Control (DMSO only) Vehicle_Control->Treatment Positive_Control Positive Control (Agonist only) Positive_Control->Treatment

Caption: General Experimental Workflow for this compound.

References

Validation & Comparative

A Comparative Guide to A3AR Antagonists: MRS-1191 vs. MRS-1523

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of A3 adenosine receptor (A3AR) antagonists, the selection of an appropriate pharmacological tool is critical. This guide provides an objective comparison of two widely used A3AR antagonists, MRS-1191 and MRS-1523, focusing on their binding affinity, selectivity, and functional antagonism, supported by experimental data.

At a Glance: Key Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/KB) of this compound and MRS-1523 for the A3 adenosine receptor across different species.

Table 1: Binding Affinity (Ki) of this compound and MRS-1523 for A3AR

CompoundSpeciesKi (nM)Reference
This compound Human31.4[1][2][3][4]
Rat1420[5][6]
MouseLargely inactive[7][8]
MRS-1523 Human18.9 - 43.9[7][9][10][11][12][13]
Rat113 - 216[7][9][11][12]
Mouse349[7]

Table 2: Functional Antagonism of this compound and MRS-1523

CompoundAssaySpeciesPotency (KB/IC50 in nM)Reference
This compound Adenylate Cyclase InhibitionHumanKB: 92[1][2][5][6]
[³⁵S]GTPγS BindingHuman-[2][5]
CHO Cell-Based Assay-IC50: 120[1][3][4]
MRS-1523 NECA-induced MigrationHumanKi: 147[9]
cAMP AccumulationHuman-[7]
cAMP AccumulationMouseKB: 448[7]

In-Depth Comparison

This compound , a 1,4-dihydropyridine derivative, is a potent and highly selective antagonist for the human A3AR.[1][2][3][4][5] Its selectivity for the human A3AR over A1 and A2A receptors is reported to be over 1300-fold.[2][5] However, its affinity and selectivity are significantly lower for the rat A3AR and it is largely considered inactive at the mouse A3AR.[2][7][8] This pronounced species specificity is a critical consideration for in vivo studies.

MRS-1523 , a pyridine derivative, demonstrates high potency for both human and rat A3 receptors, making it a more versatile tool for cross-species research.[6][9][10][11][12] In rats, it exhibits 140-fold and 18-fold selectivity over A1 and A2A receptors, respectively.[9][11][12] While it is also active at the mouse A3AR, its selectivity in this species is only moderate.[14] Some studies have noted inconsistencies in the reported binding affinities for MRS-1523, which may be attributable to different experimental conditions.[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow for characterizing these antagonists.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Adenosine (Agonist) Agonist->A3AR Activates Antagonist This compound or MRS-1523 Antagonist->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Cell_Culture Cell Culture (e.g., HEK-293 expressing hA3AR) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Cell_Treatment Treat cells with Forskolin, A3AR agonist, and varying concentrations of antagonist Cell_Culture->Cell_Treatment Incubation Incubate membranes with Radioligand (e.g., [¹²⁵I]AB-MECA) and varying concentrations of This compound or MRS-1523 Membrane_Prep->Incubation Separation Separate bound and free radioligand (Filtration) Incubation->Separation Quantification Quantify radioactivity Separation->Quantification Analysis_Binding Data Analysis (Determine Ki) Quantification->Analysis_Binding Lysis Cell Lysis Cell_Treatment->Lysis cAMP_Measurement Measure cAMP levels (e.g., ELISA) Lysis->cAMP_Measurement Analysis_Functional Data Analysis (Determine IC₅₀/KB) cAMP_Measurement->Analysis_Functional

References

A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS-1191, VUF5574, and MRS1220

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of three prominent A3 adenosine receptor (A3AR) antagonists: MRS-1191, VUF5574, and MRS1220. The information presented is collated from various experimental studies to aid researchers in selecting the most appropriate antagonist for their specific needs, considering factors such as potency, selectivity, and species specificity.

Performance Comparison: Binding Affinity and Functional Potency

The selection of an A3AR antagonist is often dictated by its binding affinity (Ki) and its functional potency in cell-based assays (e.g., KB or IC50). The following tables summarize the available quantitative data for this compound, VUF5574, and MRS1220 at the human A3 adenosine receptor.

Compound Chemical Class Human A3AR Ki (nM) Reference
MRS1220 Triazoloquinazoline0.65[1]
VUF5574 Quinazoline4.03
This compound 1,4-Dihydropyridine31.4

Table 1: Comparison of Binding Affinities (Ki) at the Human A3 Adenosine Receptor.

Compound Functional Assay Human A3AR Potency (nM) Metric Reference
MRS1220 Adenylate Cyclase Inhibition1.7KB[1][2]
This compound Adenylate Cyclase Inhibition92KB[1][2]
MRS1220 TNF-α Inhibition300IC50[2]

Table 2: Comparison of Functional Potency in Human A3AR Assays.

Selectivity Profile

A crucial aspect of any pharmacological tool is its selectivity for the target receptor over other related receptors. This is particularly important for adenosine receptor ligands due to the high degree of homology among the four subtypes (A1, A2A, A2B, and A3).

Compound Selectivity for Human A3AR vs. A1AR Selectivity for Human A3AR vs. A2AAR Reference
This compound >1300-fold>1300-fold
MRS1220 Highly selective vs. A1AR-[1][2]
VUF5574 ≥2500-fold≥2500-fold

Table 3: Selectivity of A3AR Antagonists for Human Adenosine Receptor Subtypes.

Species Specificity: A Critical Consideration

A significant differentiator among these antagonists is their activity across different species. This is a critical consideration for researchers planning to translate in vitro findings from human receptors to in vivo animal models.

Compound Activity at Rodent (Rat/Mouse) A3AR Reference
This compound Retains selectivity (28-fold for rat A3 vs A1)[2]
VUF5574 Largely inactive[3]
MRS1220 Largely inactive[3]

Table 4: Species Selectivity of A3AR Antagonists.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize these A3AR antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

Objective: To determine the concentration of the test antagonist that inhibits 50% of the specific binding of a radiolabeled ligand to the A3AR.

Materials:

  • Cell Membranes: Membranes from HEK-293 or CHO cells stably expressing the human A3 adenosine receptor.

  • Radioligand: [125I]I-AB-MECA (a high-affinity A3AR agonist radioligand).

  • Test Compounds: this compound, VUF5574, MRS1220.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Cell membranes are prepared from cultured cells expressing the A3AR through homogenization and centrifugation. The final membrane pellet is resuspended in incubation buffer.

  • Assay Setup: In a 96-well plate, combine cell membranes, the radioligand ([125I]I-AB-MECA at a concentration near its Kd), and varying concentrations of the antagonist.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from the resulting sigmoidal curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

cAMP Functional Assay (Inhibition of Adenylate Cyclase)

This assay measures the functional potency of an antagonist by its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

Objective: To determine the concentration of the antagonist that produces a specific level of inhibition of the A3AR agonist's effect on cAMP levels.

Materials:

  • Cells: CHO cells stably expressing the human A3 adenosine receptor.

  • A3AR Agonist: IB-MECA or Cl-IB-MECA.

  • Adenylate Cyclase Stimulator: Forskolin.

  • Test Compounds: this compound, VUF5574, MRS1220.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., LANCE, HTRF, or AlphaScreen).

  • Cell Culture Medium and Buffers.

Procedure:

  • Cell Plating: Seed the A3AR-expressing CHO cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of the antagonist (or vehicle control) for a defined period (e.g., 15-30 minutes).

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist (e.g., IB-MECA) and forskolin to the wells. Forskolin stimulates adenylate cyclase, leading to an increase in cAMP, while the A3AR agonist, acting through Gi, inhibits this process.

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The data can be used to calculate the antagonist's potency, often expressed as a KB value derived from a Schild analysis.[2][5]

Visualizations

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi and Gq families of G proteins. Activation of the A3AR by an agonist, such as adenosine or a synthetic analog, initiates a signaling cascade that leads to various cellular responses. The antagonists discussed in this guide act by competitively binding to the A3AR, thereby preventing agonist binding and blocking the downstream signaling events.

A3AR_Signaling_Pathway A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates Gq Gq Protein A3AR->Gq Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C IP3_DAG IP3 + DAG PLC->IP3_DAG Agonist Agonist (e.g., Adenosine) Agonist->A3AR Activates Antagonist Antagonist (this compound, VUF5574, MRS1220) Antagonist->A3AR Blocks Gi->AC Inhibits Gq->PLC Activates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca_PKC Ca2+ release + PKC activation IP3_DAG->Ca_PKC

A3AR signaling pathway and point of antagonist action.

Experimental Workflow for A3AR Antagonist Characterization

The process of characterizing a novel A3AR antagonist typically follows a logical progression from initial binding studies to functional assays.

Experimental_Workflow start Start: Synthesize/Obtain Antagonist Compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay selectivity_screen Selectivity Screening (Binding assays at A1, A2A, A2B receptors) binding_assay->selectivity_screen functional_assay Functional Assay (cAMP) (Determine KB/IC50) selectivity_screen->functional_assay data_analysis Data Analysis and Comparison functional_assay->data_analysis conclusion Conclusion: Characterize Potency, Selectivity, and Efficacy data_analysis->conclusion

Workflow for characterizing A3AR antagonists.

Logical Relationship: Antagonist Blockade of A3AR Signaling

This diagram illustrates the logical flow of how an A3AR antagonist interrupts the signaling cascade initiated by an agonist.

Antagonist_Blockade Agonist Agonist Present Antagonist_Present Antagonist Present? Agonist->Antagonist_Present Binding Agonist binds to A3AR Antagonist_Present->Binding No No_Binding Antagonist blocks Agonist binding Antagonist_Present->No_Binding Yes Signaling Downstream Signaling (e.g., cAMP inhibition) Binding->Signaling No_Signaling No Downstream Signaling No_Binding->No_Signaling

Logical flow of A3AR antagonist action.

References

Validating A3AR-Mediated Effects: A Comparative Guide to MRS-1191 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective validation of A3 adenosine receptor (A3AR) mediated effects is crucial for advancing therapeutic strategies in areas such as inflammation, cancer, and cardiovascular diseases. This guide provides a comprehensive comparison of MRS-1191, a widely used A3AR antagonist, with other alternatives, supported by experimental data and detailed protocols to aid in the rigorous validation of A3AR signaling.

This compound is a potent and selective antagonist of the human A3 adenosine receptor, belonging to the 1,4-dihydropyridine class of compounds. It acts competitively at the A3AR, enabling researchers to block the receptor's activity and thereby validate that a specific biological effect is indeed mediated by this receptor subtype. However, a critical consideration for researchers is the significant species-dependent variation in its potency, being considerably more effective at the human A3AR than at rodent orthologs. This guide will delve into the specifics of using this compound and compare its performance with other notable A3AR antagonists.

Comparative Analysis of A3AR Antagonists

The selection of an appropriate A3AR antagonist is contingent on the experimental system, particularly the species of origin. The following table summarizes the binding affinities (Ki) of this compound and its alternatives at human, rat, and mouse A3ARs, providing a clear comparison of their potency and species selectivity.

AntagonistHuman A3AR Ki (nM)Rat A3AR Ki (nM)Mouse A3AR Ki (nM)Key Characteristics
This compound 31.41420Largely inactiveHigh selectivity for human A3AR; significant species differences.[1]
MRS-1220 0.65>10,000Largely inactiveVery high potency and selectivity for human A3AR; not suitable for rodent models.[2]
MRS-1523 43.9216349Acts as a selective A3AR antagonist in both human and rat, with moderate selectivity in mouse.[3]
DPTN 1.658.539.61Potent A3AR antagonist across human, rat, and mouse, making it a suitable tool for cross-species validation.[3]

Experimental Protocols for Validating A3AR-Mediated Effects

Accurate validation of A3AR-mediated effects relies on robust experimental design and execution. Below are detailed protocols for two key in vitro assays used to characterize the antagonistic properties of compounds like this compound.

Radioligand Binding Assay

This assay directly measures the ability of a compound to displace a radiolabeled ligand from the A3AR, providing a quantitative measure of its binding affinity (Ki).

Materials:

  • Cell membranes expressing the A3AR of interest (e.g., from HEK293 cells)

  • Radioligand: [125I]AB-MECA (a high-affinity A3AR agonist)

  • This compound or other test antagonists

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Adenosine deaminase (ADA) to remove endogenous adenosine

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare cell membranes expressing the A3AR.

  • Pre-treat the membrane preparation with adenosine deaminase (2 U/mL) for 30 minutes at 37°C.

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [125I]AB-MECA (typically at its Kd value), and varying concentrations of this compound or the test compound.

  • For determining non-specific binding, include a parallel set of wells with an excess of a non-labeled A3AR agonist (e.g., NECA).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of A3AR activation.

Materials:

  • Cells expressing the A3AR (e.g., HEK293 or CHO cells)

  • A3AR agonist (e.g., IB-MECA or Cl-IB-MECA)

  • This compound or other test antagonists

  • Forskolin (an adenylyl cyclase activator)

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Protocol:

  • Seed cells expressing the A3AR in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with various concentrations of this compound or the test antagonist for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of an A3AR agonist (typically at its EC80) in the presence of forskolin for 15-30 minutes. Include a control group with only forskolin and another with forsklin and the agonist.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The antagonistic effect is observed as a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.

  • Determine the IC50 value of the antagonist by plotting the cAMP levels against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the mechanisms and procedures involved, the following diagrams illustrate the A3AR signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3AR G_protein Gi/Gq A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Agonist Adenosine Agonist Agonist->A3AR Cellular_Response Cellular Response (e.g., anti-inflammatory) cAMP->Cellular_Response IP3_DAG->Cellular_Response MAPK->Cellular_Response PI3K_Akt->Cellular_Response

A3AR Signaling Pathway

MRS1191_Mechanism cluster_membrane Cell Membrane A3AR A3AR No_Signal No Signal Transduction A3AR->No_Signal Agonist Adenosine Agonist Agonist->A3AR Binding Blocked MRS1191 This compound MRS1191->A3AR Competitive Antagonist

Mechanism of this compound Action

Experimental_Workflow start Start: Hypothesis of A3AR-mediated effect cell_culture Cell Culture expressing A3AR start->cell_culture treatment Treatment with: 1. Vehicle 2. A3AR Agonist 3. A3AR Agonist + this compound cell_culture->treatment assay Perform Functional Assay (e.g., cAMP measurement, Ca2+ flux, cell proliferation) treatment->assay data_analysis Data Analysis: Compare responses between treatment groups assay->data_analysis conclusion Conclusion: Is the effect blocked by this compound? data_analysis->conclusion validated Effect is A3AR-mediated conclusion->validated Yes not_validated Effect is not solely A3AR-mediated conclusion->not_validated No

Experimental Workflow for Validation

Practical Considerations for Using this compound

Solubility and Stability: this compound, like other 1,4-dihydropyridine derivatives, has poor aqueous solubility. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. 1,4-dihydropyridine compounds can also be sensitive to light and may degrade in aqueous solutions over time. Therefore, it is advisable to prepare fresh dilutions from the stock solution for each experiment and protect solutions from light.

Conclusion

Validating the role of A3AR in a biological process is a critical step in drug discovery and basic research. This compound serves as a valuable tool for this purpose, particularly in studies involving human receptors. However, its pronounced species selectivity necessitates careful consideration of the experimental model. For research involving rodent models, antagonists such as DPTN or MRS-1523 may offer more reliable cross-species validation. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can confidently and accurately dissect the contributions of A3AR-mediated signaling in their systems of interest.

References

MRS-1191: A Comparative Guide to its Selectivity Profile at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and selectivity of MRS-1191 for the four subtypes of human adenosine receptors: A1, A2A, A2B, and A3. The information is compiled from various scientific sources and presented to aid in the evaluation of this compound for research and drug development purposes.

Selectivity Profile of this compound

This compound is a potent and highly selective antagonist for the human A3 adenosine receptor.[1][2][3] Its affinity for the A3 receptor is in the low nanomolar range, demonstrating significant selectivity over other adenosine receptor subtypes. While specific binding affinities for human A1, A2A, and A2B receptors are not consistently reported in the literature, functional assays confirm its high selectivity for the A3 receptor.[2]

Table 1: Binding Affinity of this compound for Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki) [nM]Antagonist Activity (KB) [nM]
A1 Not consistently reported-
A2A Not consistently reported-
A2B Not consistently reported-
A3 31.4[1][3]92[1][2]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. KB (Equilibrium dissociation constant of an antagonist) is a measure of the potency of an antagonist. A lower KB value indicates a more potent antagonist.

One study highlighted that this compound is 1300-fold more selective for the human A3 receptor compared to the rat A1 receptor, further underscoring its high selectivity for the A3 subtype.[2] Functional assays have shown that this compound is a competitive antagonist at the A3 receptor.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity profile of this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the Ki of this compound for each human adenosine receptor subtype (A1, A2A, A2B, and A3).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the respective human adenosine receptor subtype.

  • Radioligands:

    • A1 Receptor: [3H]CCPA (2-chloro-N6-cyclopentyladenosine)

    • A2A Receptor: [3H]CGS 21680

    • A3 Receptor: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., NECA).

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

DOT Script for Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing Receptor Subtype) incubation Incubate Membranes, Radioligand, & this compound prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, this compound, Buffers) prep_reagents->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration washing Wash Filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting calc_ic50 Determine IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for a radioligand binding assay.

Adenylate Cyclase (cAMP) Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of cyclic AMP (cAMP).

Objective: To determine the functional antagonism (KB) of this compound at the human A3 adenosine receptor.

Materials:

  • HEK 293 cells stably expressing the human A3 adenosine receptor.

  • A3 receptor agonist (e.g., IB-MECA).

  • This compound.

  • Forskolin (to stimulate adenylate cyclase).

  • cAMP assay kit (e.g., ELISA-based).

  • Cell culture medium and supplements.

Procedure:

  • Cell Culture: Plate HEK 293-A3 cells in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of the A3 agonist (e.g., IB-MECA) in the presence of forskolin to all wells except the negative control. The A3 receptor is Gi-coupled, so its activation will inhibit the forskolin-stimulated cAMP production.

  • Lysis: After a defined incubation period, lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP levels in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the concentration of the agonist against the cAMP response in the presence and absence of different concentrations of this compound. A rightward shift in the agonist dose-response curve in the presence of this compound indicates competitive antagonism. The KB value can be calculated using the Schild equation.

DOT Script for cAMP Functional Assay Workflow:

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate HEK 293-A3 Cells pretreat Pre-treat with this compound plate_cells->pretreat stimulate Stimulate with Agonist & Forskolin pretreat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_camp Measure cAMP Levels lyse_cells->measure_camp analyze_data Analyze Data (Schild Plot) & Calculate KB measure_camp->analyze_data

Caption: Workflow for a cAMP functional assay.

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades.

DOT Script for Adenosine Receptor Signaling Pathways:

G cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1 A1 Gi Gαi/o A1->Gi A3 A3 A3->Gi PLC_A3 Phospholipase C A3->PLC_A3 AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A3 ↑ IP3 & DAG PLC_A3->IP3_DAG_A3 A2A A2A Gs Gαs A2A->Gs A2B A2B A2B->Gs PLC_A2B Phospholipase C A2B->PLC_A2B AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase IP3_DAG_A2B ↑ IP3 & DAG PLC_A2B->IP3_DAG_A2B Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B

References

A Comparative Guide to A3 Adenosine Receptor Antagonist Affinity Determined by Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinities of various antagonists for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a range of physiological and pathological processes. The data presented herein is derived from radioligand binding assays, the gold-standard method for quantifying ligand-receptor interactions. Detailed experimental protocols and visual representations of the A3AR signaling pathway and the assay workflow are included to facilitate a deeper understanding and aid in the design of future experiments.

Data Presentation: Comparative Affinity of A3AR Antagonists

The following table summarizes the inhibitory constants (Ki) of several well-characterized A3AR antagonists. The Ki value represents the concentration of the competing ligand (antagonist) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The data has been compiled from various studies utilizing radioligand binding assays with membrane preparations from cells recombinantly expressing the human A3AR.

AntagonistRadioligand UsedCell LineKi (nM)Reference
MRS1220[¹²⁵I]I-AB-MECAHEK-2930.65[1]
DPTN[¹²⁵I]I-AB-MECAHEK-2931.65[2][3]
MRS1523[¹²⁵I]I-AB-MECAHEK-29343.9[3]
MRE 3008F20[¹²⁵I]I-AB-MECAHEK-2931.13[2]
PSB-11[¹²⁵I]I-AB-MECAHEK-2933.51[2]
VUF5574[¹²⁵I]I-AB-MECAHEK-293>10,000[3]
MRS1191[¹²⁵I]I-AB-MECAHEK-29392[4]
L249313[¹²⁵I]I-AB-MECAHEK-2936,600[1]
ZM 241385[¹²⁵I]AB-MECAHEK-293>1,000[5]
SCH 58261[¹²⁵I]AB-MECAHEK-293>1,000[5]

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is coupled to both inhibitory (Gαi) and signaling (Gαq) G proteins.[6][7] Activation of these pathways can lead to a variety of cellular responses, including the inhibition of adenylyl cyclase, stimulation of phospholipase C, and modulation of MAP kinase cascades.[6][8]

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A3AR A3AR G_protein Gαi / Gαq A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation MAPK MAPK Pathway G_protein->MAPK Modulation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 IP3->Cellular_Response Ca²⁺ Release PKC PKC DAG->PKC Activation PKC->Cellular_Response MAPK->Cellular_Response

Caption: A3AR Signaling Cascade.

Experimental Protocols

Competitive Radioligand Binding Assay for A3AR Antagonists

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of unlabelled antagonist compounds for the human A3AR expressed in HEK-293 or CHO cells.

1. Materials and Reagents:

  • Cell Culture: HEK-293 or CHO cells stably transfected with the human A3AR gene.

  • Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5'-N-methyluronamide) or [³H]MRS7799.

  • Unlabeled Ligands: A series of concentrations of the antagonist test compounds.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known A3AR agonist or antagonist (e.g., NECA or MRS1220).[9]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Protein Assay Reagent (e.g., BCA kit).

  • Equipment: Cell culture incubator, centrifuge, 96-well plates, filter plates (e.g., GF/C), vacuum filtration manifold, scintillation counter.

2. Cell Membrane Preparation:

  • Culture the A3AR-expressing cells to confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.[9]

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[9]

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Store the membrane aliquots at -80°C until use.

3. Binding Assay Procedure:

  • In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Competitive Binding: A range of concentrations of the antagonist test compound, radioligand, and membrane suspension.

  • The final assay volume is typically 100-250 µL.[11][12]

  • The final concentration of the radioligand should be close to its Kd value.

  • Incubate the plate at room temperature or 30°C for 60-120 minutes with gentle agitation to reach equilibrium.[11]

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold.

  • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate.

  • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

  • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the sequential steps involved in performing a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Culture (A3AR expressing cells) B Cell Harvesting A->B C Membrane Preparation B->C D Protein Quantification C->D E Assay Plate Setup (Total, Non-specific, Competition) D->E F Incubation (Radioligand + Antagonist + Membranes) E->F G Filtration & Washing F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Generate Competition Curve I->J K Determine IC50 J->K L Calculate Ki K->L

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Functional Assays of MRS-1191 and Other A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the functional performance of MRS-1191, a selective A3 adenosine receptor (A3AR) antagonist, with other notable antagonists. The A3 adenosine receptor, a G protein-coupled receptor, is a significant therapeutic target for conditions such as glaucoma, asthma, and certain cancers. The selection of an appropriate antagonist is critical for preclinical and clinical research, with functional assays being paramount in determining their efficacy and potency. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Comparative Analysis of Antagonist Potency

The following tables summarize the binding affinities and functional potencies of this compound and other selected A3AR antagonists across different species. These data are crucial for selecting the appropriate antagonist for a specific research model.

Table 1: Comparative Binding Affinities (Ki values in nM) of A3AR Antagonists

AntagonistHuman A3ARMouse A3ARRat A3AR
This compound 31[1]Largely inactive[2]1420[1][2]
MRS-1220 0.65[1]Largely inactive[2]>2000-fold weaker than human[3]
MRS-1523 19[4]349[2]216[2]
DPTN 1.659.618.53
MRS-1334 PotentIncomplete inhibition3850[2]
MRE3008F20 PotentLargely inactive[2]-
PSB-10 PotentLargely inactive[2]-
PSB-11 PotentLargely inactive[2]-
VUF5574 PotentLargely inactive[2]-

Table 2: Functional Antagonist Potency (KB or IC50 values in nM)

AntagonistFunctional AssayCell LineSpeciesPotency (nM)
This compound Adenylate Cyclase InhibitionHEK-293Human92[1][3]
MRS-1220 Adenylate Cyclase InhibitionHEK-293Human1.7[1][3]
MRS-1220 TNF-α Formation InhibitionU-937Human300[3]
DPTN Cyclic AMP Functional Assay-Human & MouseConfirmed antagonist activity[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key functional assays used to characterize A3AR antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.

  • Cell Preparation: Membranes from HEK-293 cells stably expressing the human, rat, or mouse A3AR are prepared.

  • Radioligand: [¹²⁵I]I-AB-MECA, a high-affinity A3AR agonist, is commonly used.

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the antagonist (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters, representing the bound radioligand, is quantified using a gamma counter.

  • Data Analysis: The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.

  • Cell Culture: Flp-In-CHO cells or other suitable cell lines expressing the A3AR are cultured.

  • Agonist Stimulation: Cells are pre-incubated with the antagonist at various concentrations, followed by stimulation with an A3AR agonist (e.g., NECA or Cl-IB-MECA) to inhibit adenylyl cyclase. Forskolin is often used to stimulate adenylyl cyclase and increase basal cAMP levels.

  • cAMP Measurement: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or reporter gene assays.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified. The concentration-response curves are used to determine the antagonist's potency, often expressed as a KB or pA2 value.[5]

[³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the receptor.

  • Membrane Preparation: Cell membranes expressing the A3AR are prepared.

  • Incubation: Membranes are incubated with GDP, the agonist, varying concentrations of the antagonist, and [³⁵S]GTPγS.

  • Assay Principle: In the presence of an agonist, the receptor catalyzes the exchange of GDP for GTP on the G protein α-subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated G protein.

  • Separation and Detection: The membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration, and the radioactivity is measured.

  • Data Analysis: The antagonist's ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding is determined, providing a measure of its functional antagonism.

Visualizing Molecular Pathways and Experimental Processes

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental workflows.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Adenosine, IB-MECA) Agonist->A3AR Activates Antagonist Antagonist (e.g., this compound) Antagonist->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Decreased level leads to response

Caption: A3 Adenosine Receptor Signaling Pathway.

Functional_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A 1. Culture A3AR-expressing cells B 2. Seed cells in assay plates A->B C 3. Pre-incubate with Antagonist (e.g., this compound) B->C D 4. Stimulate with Agonist (e.g., IB-MECA) C->D E 5. Measure functional readout (e.g., cAMP levels) D->E F 6. Data analysis and potency determination (IC50/KB) E->F

Caption: Workflow of a typical functional antagonist assay.

Competitive_Binding_Assay cluster_ligands Ligands Receptor A3AR Radioligand Radiolabeled Agonist ([125I]I-AB-MECA) Radioligand->Receptor Binds Antagonist Unlabeled Antagonist (this compound) Antagonist->Receptor Competes for binding

Caption: Principle of a competitive radioligand binding assay.

Discussion and Conclusion

The data presented highlight significant species-dependent variations in the pharmacological profiles of A3AR antagonists. This compound, while potent and selective for the human A3AR, exhibits considerably lower affinity for the rat receptor and is largely inactive at the mouse A3AR.[1][2][3] This makes it a suitable tool for studies involving human receptors but a poor choice for many rodent-based in vivo models.

In contrast, MRS-1220 is a highly potent antagonist at the human A3AR but also shows poor activity at rodent receptors.[1][2][3] For researchers working with mouse or rat models, MRS-1523 and DPTN appear to be more suitable options, as they retain reasonable potency across all three species.[2] The incomplete inhibition observed with this compound and MRS-1334 at mouse and rat A3ARs further complicates their use in these species and underscores the importance of careful validation of antagonists in the specific experimental system being used.[2]

References

MRS-1191 as a Reference Compound in A3AR Antagonist Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical first step in any screening campaign. This guide provides a comprehensive comparison of MRS-1191 with other commonly used A3 adenosine receptor (A3AR) antagonists, offering supporting experimental data and detailed protocols to inform the selection process.

This compound is a potent and selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. Its utility as a reference compound in screening for novel A3AR antagonists is well-established. This guide will objectively compare the performance of this compound with other notable A3AR antagonists, namely MRS-1523 and MRE-3064, focusing on their binding affinity, selectivity, and functional activity across different species.

Comparative Analysis of A3AR Antagonists

The selection of a reference antagonist is often dictated by its affinity for the target receptor and its selectivity over other related receptors. The following tables summarize the binding affinities (Ki) and functional potencies (IC50/KB) of this compound, MRS-1523, and MRE-3064 for human, rat, and mouse A3AR, as well as their selectivity against other adenosine receptor subtypes.

Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists Across Species

CompoundHuman A3ARRat A3ARMouse A3AR
This compound 31.4[1]1420[2]Inactive/Incomplete Inhibition[2]
MRS-1523 18.9 - 43.9[2][3][4][5]113 - 216[2][3][4][5]349[2]
MRE-3064 Potent (sub-nanomolar)Largely InactiveLargely Inactive

Table 2: Selectivity of A3AR Antagonists (Ki, nM)

CompoundA1 Receptor (Rat)A2A Receptor (Rat)
This compound >10,000>10,000
MRS-1523 15,600[3]2,050[3]

Table 3: Functional Antagonist Activity (KB/IC50, nM)

CompoundAssaySpeciesValue
This compound Adenylate Cyclase InhibitionHuman92 (KB)[1]
This compound Adenylate Cyclase Inhibition (in CHO cells)Human120 (IC50)[1]
MRS-1523 cAMP AccumulationHuman(49.1-fold shift of NECA EC50)[2]
MRS-1523 cAMP AccumulationMouse448 (KB)[2]

Key Insights from Comparative Data

From the data presented, several key points emerge for researchers screening for A3AR antagonists:

  • This compound demonstrates high potency and selectivity for the human A3AR . However, its affinity for the rat A3AR is significantly lower, and it is largely inactive at the mouse A3AR[2]. This species-dependent activity profile makes it an excellent reference for human A3AR screening but less suitable for studies involving rodent models.

  • MRS-1523 emerges as a more versatile cross-species antagonist, exhibiting potent activity at human, rat, and mouse A3ARs[2][3][4][5]. While its affinity for rodent receptors is lower than for the human receptor, it remains in the nanomolar range, making it a suitable reference compound for studies that may translate from rodent to human systems. It also displays good selectivity against A1 and A2A receptors[3].

  • MRE-3064 (also known as MRE-3008F20) is a potent human A3AR antagonist but shows limited activity in rodents[2]. This makes it a valuable tool for specifically targeting the human receptor.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the screening process, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow for antagonist screening.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Adenosine Adenosine (Agonist) Adenosine->A3AR Activates Antagonist This compound (Antagonist) Antagonist->A3AR Blocks ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream Mediates

A3AR Signaling Pathway

The diagram above illustrates the canonical signaling pathway of the A3 adenosine receptor. Activation by an agonist like adenosine leads to the coupling of the Gi/o protein, which in turn inhibits adenylyl cyclase. This inhibition reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger, thereby modulating various downstream cellular responses. Antagonists like this compound block the initial activation of the receptor by the agonist.

Experimental_Workflow cluster_workflow A3AR Antagonist Screening Workflow start Start primary_screen Primary Screen (e.g., Radioligand Binding Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id secondary_screen Secondary Screen (e.g., cAMP Functional Assay) hit_id->secondary_screen hit_validation Hit Validation & Characterization secondary_screen->hit_validation lead_opt Lead Optimization hit_validation->lead_opt end End lead_opt->end

Experimental Workflow for A3AR Antagonist Screening

This workflow outlines a typical hierarchical screening process for identifying novel A3AR antagonists. It begins with a primary high-throughput screen, often a radioligand binding assay, to identify initial "hits." These hits are then subjected to secondary, more functional assays, such as a cAMP assay, to confirm their antagonist activity and determine their potency. Validated hits proceed to further characterization and lead optimization.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation of compound activity. Below are generalized yet detailed protocols for the key assays used in A3AR antagonist screening.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the A3AR.

Materials:

  • Cell membranes prepared from cells stably expressing the A3AR (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]AB-MECA or another suitable high-affinity A3AR radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

  • Test compounds (including this compound as a reference) at various concentrations.

  • Non-specific binding control: A high concentration of a known A3AR agonist or antagonist (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the following in a final volume of 200 µL:

    • 50 µL of cell membrane suspension (protein concentration to be optimized).

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of test compound dilution or reference compound.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (Inhibition of Agonist-Induced cAMP Reduction)

This assay determines the functional antagonist activity of a compound by measuring its ability to block the agonist-induced inhibition of cAMP production.

Materials:

  • Whole cells stably expressing the A3AR (e.g., HEK293 or CHO cells).

  • A3AR agonist (e.g., NECA or Cl-IB-MECA).

  • Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test compounds (including this compound as a reference) at various concentrations.

  • cAMP assay kit (e.g., LANCE, HTRF, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the A3AR-expressing cells into a 96-well plate and culture overnight.

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the test compound or reference antagonist for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically at its EC80 concentration) to all wells except the basal control wells.

  • Forskolin Stimulation: Immediately after adding the agonist, add a fixed concentration of forskolin to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Construct a concentration-response curve for the antagonist by plotting the cAMP levels against the log of the antagonist concentration. Determine the IC50 value of the antagonist. The antagonist's potency can also be expressed as a KB value, calculated from the Schild equation by measuring the rightward shift of the agonist concentration-response curve in the presence of the antagonist.

Conclusion

The choice of a reference A3AR antagonist is a critical decision in the drug discovery process. This compound is an excellent choice for screening campaigns focused on the human A3AR due to its high potency and selectivity. However, for studies requiring a cross-species reference compound with activity in rodents, MRS-1523 presents a more suitable option. The data and protocols provided in this guide are intended to assist researchers in making an informed decision and in designing robust and reliable screening assays for the discovery of novel A3AR antagonists.

References

MRS-1191: A Comparative Analysis of Efficacy in Ischemic and Oncological Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – MRS-1191, a potent and selective A3 adenosine receptor antagonist, has demonstrated significant therapeutic potential in preclinical studies across various disease models, particularly in the realms of cerebral ischemia and oncology. This guide provides a comprehensive comparison of this compound's efficacy against other relevant therapeutic agents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound distinguishes itself through its high selectivity for the A3 adenosine receptor, a key modulator in cellular responses to stress and pathological conditions. In models of global cerebral ischemia, this compound has shown neuroprotective effects. Furthermore, in oncological studies, it has been observed to induce apoptosis in specific cancer cell lines. This guide will delve into the quantitative comparisons of these effects and the methodologies employed in these critical preclinical assessments.

Efficacy in Cerebral Ischemia: Neuroprotection

Studies utilizing a gerbil model of transient global cerebral ischemia have been instrumental in evaluating the neuroprotective capabilities of this compound. This model mimics the neuronal damage observed following events such as cardiac arrest.

Comparative Efficacy Data
Drug ClassCompoundDisease ModelKey Efficacy MetricResult
A3 Adenosine Receptor AntagonistThis compound Gerbil Global IschemiaNeuronal SurvivalNeuroprotective effect observed
Glutamate Release InhibitorRiluzoleGerbil Global IschemiaNeuronal Survival in Hippocampal CA1 AreaStatistically significant increase in surviving neurons (P<0.001)[1]
mGluR 1/5 AntagonistMCPGGerbil Forebrain IschemiaNeuronal SurvivalSignificant increase in neuronal survival
mGluR 5 AntagonistMPEPGerbil Forebrain IschemiaNeuronal SurvivalSignificant increase in neuronal survival[2]
Experimental Protocol: Gerbil Model of Transient Global Ischemia

The following is a generalized protocol for inducing transient global ischemia in gerbils to assess the efficacy of neuroprotective agents like this compound.

  • Animal Model: Adult male Mongolian gerbils are typically used.

  • Anesthesia: Animals are anesthetized, often with an appropriate inhalant or injectable anesthetic.

  • Surgical Procedure: A midline cervical incision is made to expose both common carotid arteries.

  • Induction of Ischemia: Transient global ischemia is induced by occluding both common carotid arteries with aneurysm clips for a defined period, commonly 5 minutes.

  • Drug Administration: this compound or a comparator drug is administered, typically intraperitoneally, at a specified time point before or after the ischemic insult. For example, riluzole (0.8 mg/kg) has been administered 30 minutes before ischemia.[1]

  • Reperfusion: The clips are removed to allow for reperfusion of the brain.

  • Post-operative Care: Animals are monitored for recovery, and body temperature is maintained.

  • Outcome Assessment: After a survival period (e.g., 7 days), animals are euthanized, and brain tissue is collected for histological analysis. Neuronal survival, particularly in the vulnerable hippocampal CA1 region, is quantified by counting viable neurons. Behavioral tests, such as the Y-maze, can also be performed to assess cognitive function.[3]

dot

experimental_workflow_ischemia cluster_pre_op Pre-Operative cluster_op Operative cluster_post_op Post-Operative cluster_analysis Analysis animal_model Gerbil Model Selection anesthesia Anesthesia animal_model->anesthesia drug_prep Drug Preparation (this compound / Comparator) drug_admin Drug Administration drug_prep->drug_admin surgery Carotid Artery Exposure anesthesia->surgery ischemia Induce Ischemia (5 min occlusion) surgery->ischemia ischemia->drug_admin Pre- or Post-Ischemia reperfusion Reperfusion drug_admin->reperfusion recovery Recovery & Monitoring reperfusion->recovery behavioral Behavioral Testing (e.g., Y-maze) recovery->behavioral histology Histological Analysis (Neuronal Survival) behavioral->histology

Caption: Experimental workflow for assessing neuroprotective agents in a gerbil model of global ischemia.

Efficacy in Oncology: Induction of Apoptosis

This compound has been shown to induce apoptosis in certain cancer cell lines, such as the human promyelocytic leukemia cell line HL-60. This effect is compared with other A3 adenosine receptor antagonists and standard cytotoxic agents.

Comparative Efficacy Data

Studies have demonstrated that this compound can induce apoptosis in HL-60 and U-937 lymphoma cells. A direct quantitative comparison of the apoptotic induction by this compound and another A3 antagonist, L-249313, at the same concentration would be required for a definitive statement on relative potency in this assay. However, both have been shown to be effective.

Drug ClassCompoundCell LineConcentrationKey Efficacy MetricResult
A3 Adenosine Receptor AntagonistThis compound HL-600.5 µMApoptosis InductionInduces apoptosis
A3 Adenosine Receptor AntagonistL-249313HL-600.5 µMApoptosis InductionInduces apoptosis
Topoisomerase InhibitorCamptothecinHL-604 µMApoptosis InductionInduces apoptosis (71% after 20h)[4]
Experimental Protocol: Assessment of Apoptosis in HL-60 Cells

The following protocol outlines a common method for assessing drug-induced apoptosis in the HL-60 cell line.

  • Cell Culture: HL-60 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Drug Treatment: Cells are seeded at a specific density and treated with various concentrations of this compound, a comparator drug, or a vehicle control for a defined period (e.g., 24-48 hours).

  • Apoptosis Detection: Apoptosis can be quantified using several methods:

    • Flow Cytometry: This is a widely used technique. Cells are stained with Annexin V (to detect early apoptotic cells) and propidium iodide (PI) (to detect late apoptotic and necrotic cells). The percentage of apoptotic cells is then determined by analyzing the fluorescence of the cell population.

    • DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of DNA into nucleosomal fragments. This can be visualized as a "ladder" on an agarose gel or quantified using an ELISA-based assay.[5]

    • Microscopy: Morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and formation of apoptotic bodies, can be observed using phase-contrast or fluorescence microscopy after staining with a nuclear dye like DAPI or Hoechst. Confocal laser microscopy can be used to detect micronuclei.[5]

dot

signaling_pathway_apoptosis cluster_drug Drug Action cluster_receptor Receptor Level cluster_cellular Cellular Response MRS1191 This compound A3R A3 Adenosine Receptor MRS1191->A3R Antagonizes signaling Downstream Signaling (e.g., altered cAMP) A3R->signaling Modulates apoptosis Apoptosis Induction signaling->apoptosis

Caption: Simplified signaling pathway of this compound leading to apoptosis.

Conclusion

This compound demonstrates promise as a selective A3 adenosine receptor antagonist with therapeutic potential in both neuroprotection and oncology. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies. Direct, head-to-head preclinical trials with standardized methodologies are warranted to definitively establish the efficacy of this compound relative to other therapeutic agents.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The sale of this compound is for research use only and not for human or veterinary use.

References

Safety Operating Guide

Navigating the Disposal of MRS-1191: A Procedural Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel or less-common compounds such as MRS-1191, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, a systematic approach based on established principles of chemical waste management is essential. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage and dispose of this compound and other laboratory chemicals with limited documentation.

I. Preliminary Hazard Assessment of this compound

In the absence of a specific SDS for this compound, the first step is to conduct a preliminary hazard assessment based on its known or suspected chemical properties. This involves:

  • Reviewing available literature: Search for any publications or internal documentation that may provide information on the chemical structure, reactivity, or biological activity of this compound.

  • Identifying the chemical class: If the general chemical class of this compound is known (e.g., heterocyclic compound, amine, etc.), consult general chemical safety literature for potential hazards associated with that class.

  • Consulting with your institution's Environmental Health and Safety (EH&S) office: Your EH&S department is a crucial resource for guidance on handling and disposing of unknown or novel compounds. They can provide institution-specific procedures and may have access to additional safety resources.

II. General Principles of Laboratory Chemical Waste Disposal

All chemical waste must be handled in accordance with local, state, and federal regulations. The following are fundamental guidelines for the proper disposal of laboratory chemicals:

  • Waste Minimization: The most effective way to manage chemical waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals, using smaller-scale experimental protocols, and avoiding the preparation of excessive stock solutions.[1]

  • Segregation of Waste: Different types of chemical waste should never be mixed.[2] Incompatible chemicals can react violently, produce toxic gases, or create a fire or explosion hazard.[3] Waste should be segregated based on its hazard classification.

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the date of accumulation.[2]

  • Use of Appropriate Containers: Waste should be collected in containers that are compatible with the chemical being stored.[2][3][4] For example, corrosive wastes should not be stored in metal cans. Containers must be in good condition and have securely fitting lids.[4]

  • Designated Storage Area: Chemical waste should be stored in a designated, well-ventilated satellite accumulation area that is at or near the point of generation.[1]

III. Quantitative Data for Hazardous Waste Characterization

To determine the appropriate disposal route for this compound, it must be characterized based on the four primary hazardous waste characteristics defined by the Environmental Protection Agency (EPA).[1] The following table summarizes these characteristics and their quantitative thresholds.

Hazardous Characteristic Definition Quantitative Threshold/Examples
Ignitability Wastes that can readily catch fire and sustain combustion.Liquids with a flash point less than 140°F (60°C). Examples: Ethanol, Acetone.[1]
Corrosivity Wastes that can corrode metal containers, such as tanks, drums, and barrels.Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. Examples: Hydrochloric Acid, Sodium Hydroxide.[1]
Reactivity Wastes that are unstable under normal conditions and can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water.Materials that react violently with water, are explosive, or generate toxic gases when mixed with acids or bases. Examples: Sodium metal, Picric Acid.[1]
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Determined by the Toxicity Characteristic Leaching Procedure (TCLP).

IV. Experimental Protocol for this compound Waste Management

The following step-by-step protocol should be followed for the management and disposal of this compound waste:

  • Personal Protective Equipment (PPE): Before handling this compound, at a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

  • Waste Collection:

    • Collect all waste containing this compound (e.g., unused solutions, contaminated labware) in a designated, leak-proof waste container.

    • The container must be compatible with the chemical nature of this compound and any solvents used.

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste stream (e.g., solvents, buffers).

    • Include the date the waste was first added to the container.

  • Segregation and Storage:

    • Store the this compound waste container in your laboratory's designated satellite accumulation area.

    • Ensure it is segregated from incompatible waste streams.

  • Disposal Request:

    • Once the waste container is full or you are no longer generating this waste stream, submit a chemical waste pickup request to your institution's EH&S department.

    • Provide all necessary information about the waste, including its composition and any known or suspected hazards.

  • Decontamination:

    • Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent.

    • Dispose of any contaminated cleaning materials (e.g., wipes, paper towels) as hazardous waste.

V. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

cluster_0 Chemical Waste Generation cluster_1 Hazard Identification cluster_2 Waste Handling & Segregation cluster_3 Disposal Generate this compound Waste Generate this compound Waste Consult SDS/Literature Consult SDS/Literature Generate this compound Waste->Consult SDS/Literature SDS Available? SDS Available? Consult SDS/Literature->SDS Available? Assess Hazards Assess Hazards SDS Available?->Assess Hazards Yes Contact EH&S Contact EH&S SDS Available?->Contact EH&S No Select Compatible Container Select Compatible Container Assess Hazards->Select Compatible Container Contact EH&S->Select Compatible Container Label Container Label Container Select Compatible Container->Label Container Segregate from Incompatibles Segregate from Incompatibles Label Container->Segregate from Incompatibles Store in Satellite Accumulation Area Store in Satellite Accumulation Area Segregate from Incompatibles->Store in Satellite Accumulation Area Request EH&S Pickup Request EH&S Pickup Store in Satellite Accumulation Area->Request EH&S Pickup

Caption: Decision workflow for the safe disposal of laboratory chemical waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and other chemical reagents, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling MRS-1191

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of MRS-1191, a potent and selective A3 adenosine receptor antagonist.

Chemical Identity:

Compound Name This compound
Full Chemical Name 3-Ethyl-5-benzyl-2-methyl-4-phenylethynyl-6-phenyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate
CAS Number 185222-90-6
Molecular Formula C₃₁H₂₇NO₄
Molecular Weight 477.55 g/mol

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment.[1] The following PPE is recommended when handling this compound:

Protection Type Specific Recommendation
Eye Protection Wear chemical safety goggles or a face shield to protect against splashes or dust.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after handling the compound.
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved N95 (or higher) respirator is recommended. Ensure proper fit and use.
Body Protection Wear a laboratory coat to prevent skin contact. For larger quantities or procedures with a higher risk of exposure, consider additional protective clothing such as an apron or coveralls.

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid form to avoid inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Based on general guidance for combustible solids, store away from sources of ignition.

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Waste Disposal Steps:

  • Segregation: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage of Waste: Store the waste container in a designated and secure area, away from incompatible materials, until it can be collected for disposal.

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. Do not dispose of chemical waste down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experiment cluster_cleanup Cleanup & Disposal Gather Materials Gather all necessary materials and equipment Don PPE Put on all required PPE: lab coat, gloves, eye protection, and respirator if needed Gather Materials->Don PPE Weigh Compound in Fume Hood Accurately weigh the solid This compound in a chemical fume hood Don PPE->Weigh Compound in Fume Hood Proceed to handling Prepare Solution in Fume Hood Dissolve the compound in the appropriate solvent within the fume hood Weigh Compound in Fume Hood->Prepare Solution in Fume Hood Conduct Experiment Perform the experimental procedures as per protocol Prepare Solution in Fume Hood->Conduct Experiment Use in experiment Record Observations Document all experimental details and results Conduct Experiment->Record Observations Decontaminate Work Area Clean and decontaminate all used surfaces and equipment Record Observations->Decontaminate Work Area Complete experiment Segregate Waste Collect all chemical waste and contaminated materials Decontaminate Work Area->Segregate Waste Properly Label Waste Label waste containers with contents and hazards Segregate Waste->Properly Label Waste Store Waste for Pickup Store waste in a designated secure area Properly Label Waste->Store Waste for Pickup Doff PPE Remove PPE in the correct order to avoid contamination Store Waste for Pickup->Doff PPE Wash Hands Thoroughly wash hands with soap and water Doff PPE->Wash Hands Final step

Safe Handling Workflow for this compound

Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety review and a comprehensive Safety Data Sheet (SDS). Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling any chemical.

References

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MRS-1191

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.